(+)-Amosulalol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94666-17-8 |
|---|---|
Molecular Formula |
C18H24N2O5S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-[(1S)-1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23)/t15-/m1/s1 |
InChI Key |
LVEXHFZHOIWIIP-OAHLLOKOSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-Amosulalol; Amosulalol, (+)-; Amosulalol, (S)- |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (+)-Amosulalol: Chemical Properties, Pharmacology, and Signaling Pathways
This technical guide provides a comprehensive overview of this compound, a potent α1 and β1-adrenergic receptor antagonist. This document details its chemical and physical properties, outlines relevant experimental protocols for its study, and illustrates its mechanism of action through detailed signaling pathway diagrams.
Chemical and Physical Properties
This compound is the S-enantiomer of Amosulalol. The following tables summarize the key chemical and physical properties of both the specific enantiomer and the racemic mixture.
Table 1: Chemical Properties of Amosulalol
| Property | Value | Citation |
| IUPAC Name | 5-[(1S)-1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide | |
| Molecular Formula | C₁₈H₂₄N₂O₅S | |
| Molecular Weight | 380.46 g/mol | |
| CAS Number | 94666-17-8 | |
| Racemic CAS Number | 85320-68-9 |
Table 2: Physical Properties of Amosulalol and its Salts
| Compound Form | Property | Value | Citation |
| This compound Hydrochloride (S-enantiomer) | Melting Point | 158°C | |
| Specific Optical Rotation ([α]D²⁰, c=1 in methanol) | +30.7° | ||
| (-)-Amosulalol Hydrochloride (R-enantiomer) | Melting Point | 158°C | |
| Specific Optical Rotation ([α]D²⁰, c=1 in methanol) | -30.4° | ||
| Amosulalol Hydrochloride (Racemate) | Melting Point | 158-160°C | |
| pKa1 | 7.4 | ||
| pKa2 | 10.2 |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and pharmacological evaluation of this compound.
The synthesis of racemic amosulalol can be achieved through a multi-step process, followed by chiral resolution to isolate the desired (+)-enantiomer.
Synthesis of Racemic Amosulalol:
A common synthetic route involves the reaction of a protected 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone with 2-(2-methoxyphenoxy)ethanamine, followed by reduction of the nitro group and the ketone, and subsequent deprotection.
Chiral Resolution using High-Performance Liquid Chromatography (HPLC):
The separation of the enantiomers of amosulalol can be effectively performed using chiral HPLC.
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, is often effective for separating enantiomers of pharmaceutical compounds.
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a polar organic modifier such as isopropanol or ethanol is typically used. The exact ratio should be optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength where amosulalol exhibits strong absorbance is used to monitor the elution of the enantiomers.
-
Procedure:
-
Dissolve the racemic amosulalol in the mobile phase.
-
Inject the solution onto the chiral HPLC column.
-
Elute the enantiomers with the optimized mobile phase at a constant flow rate.
-
Collect the fractions corresponding to the two enantiomeric peaks.
-
Evaporate the solvent from the collected fractions to obtain the separated enantiomers.
-
Confirm the enantiomeric purity of each fraction using analytical chiral HPLC.
-
Following chiral separation, the isolated this compound can be further purified by crystallization to remove any remaining impurities.
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for crystallization of pharmaceutical compounds include alcohols (e.g., ethanol, methanol, isopropanol), ketones (e.g., acetone), and their mixtures with water.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the selected hot solvent to create a saturated solution.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum.
-
The following are general protocols that can be adapted to evaluate the α1 and β1-adrenergic receptor antagonist activity of this compound.
2.3.1. α1-Adrenergic Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of this compound for the α1-adrenergic receptor.
-
Materials:
-
Cell membranes prepared from a cell line or tissue expressing α1-adrenergic receptors (e.g., rat liver or CHO cells transfected with the human α1A-adrenergic receptor).
-
Radioligand: [³H]-Prazosin (a selective α1-adrenergic antagonist).
-
Non-specific binding control: Phentolamine (a non-selective α-adrenergic antagonist) at a high concentration.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
-
Procedure:
-
In a 96-well plate, add the cell membranes, [³H]-Prazosin at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding wells, add only membranes and radioligand.
-
For non-specific binding wells, add membranes, radioligand, and a saturating concentration of phentolamine.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
2.3.2. β1-Adrenergic Receptor Functional Assay (cAMP Measurement)
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by a β1-adrenergic agonist.
-
Materials:
-
A cell line expressing β1-adrenergic receptors (e.g., CHO cells transfected with the human β1-adrenergic receptor).
-
β1-adrenergic agonist: Isoproterenol.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of isoproterenol (typically the EC₈₀) for a specific time (e.g., 15 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Construct a concentration-response curve for this compound's inhibition of the isoproterenol-stimulated cAMP production.
-
Determine the IC₅₀ value for this compound.
-
2.3.3. Intracellular Calcium Mobilization Assay (for α1-Adrenergic Activity)
This assay assesses the ability of this compound to block the increase in intracellular calcium induced by an α1-adrenergic agonist.
-
Materials:
-
A cell line expressing α1-adrenergic receptors.
-
α1-adrenergic agonist: Phenylephrine.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
-
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Record a baseline fluorescence measurement.
-
Add varying concentrations of this compound and incubate for a short period.
-
Inject a fixed concentration of phenylephrine (typically the EC₈₀) into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound on the phenylephrine-induced calcium mobilization and calculate the IC₅₀ value.
-
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by simultaneously blocking α1 and β1-adrenergic receptors. This dual antagonism leads to a reduction in blood pressure through different but complementary mechanisms.
The blockade of α1-adrenergic receptors by this compound in vascular smooth muscle cells prevents the binding of norepinephrine, leading to vasodilation and a decrease in peripheral resistance.
Caption: α1-Adrenergic signaling pathway and its inhibition by this compound.
The blockade of β1-adrenergic receptors in the heart by this compound prevents the effects of norepinephrine and epinephrine, leading to a decrease in heart rate and cardiac output.
The Discovery and Synthesis of (+)-Amosulalol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Amosulalol is the (S)-enantiomer of the adrenergic antagonist, Amosulalol. It exhibits a unique pharmacological profile, acting as a potent α1-adrenergic receptor antagonist and a β-adrenergic receptor antagonist. This dual action provides a comprehensive approach to the management of hypertension. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of this compound, with a focus on providing practical information for researchers in drug development. Detailed experimental protocols, quantitative pharmacological data, and visualizations of its mechanism of action are presented to facilitate further investigation and application of this compound.
Discovery and Pharmacological Profile
Amosulalol was developed as a therapeutic agent for hypertension, possessing the ability to block both α- and β-adrenergic receptors. Subsequent research into its stereoisomers revealed that the pharmacological activity is stereoselective. The (+)-enantiomer of Amosulalol is a potent antagonist at α1-adrenergic receptors, while the (-)-enantiomer is more potent at β-adrenergic receptors[1]. This stereochemical difference is crucial for understanding the overall pharmacological effect of the racemic mixture and for the development of more targeted therapies.
Mechanism of Action
This compound exerts its antihypertensive effects through the blockade of α1 and β-adrenergic receptors.
-
α1-Adrenergic Receptor Blockade: Located on vascular smooth muscle, α1-adrenergic receptors mediate vasoconstriction when stimulated by norepinephrine. By blocking these receptors, this compound leads to vasodilation, a decrease in peripheral resistance, and consequently, a reduction in blood pressure.
-
β-Adrenergic Receptor Blockade: While less potent at β-receptors than its (-)-counterpart, this compound's antagonism of β1-adrenergic receptors in the heart contributes to its antihypertensive effect by reducing heart rate and cardiac output. Blockade of β2-receptors can also influence vascular tone.
Quantitative Pharmacological Data
The following table summarizes the binding affinities (pKi) and antagonist potencies (pA2) of this compound at various adrenergic receptors, providing a quantitative insight into its receptor selectivity.
| Receptor Subtype | Parameter | Value | Reference |
| α1-adrenergic | pA2 | 8.6 | [2] |
| α2-adrenergic | pA2 | < 6.0 | [1] |
| β1-adrenergic | pA2 | 7.5 | [2] |
| β2-adrenergic | pA2 | Not specified | |
| α1-adrenergic | pKi | 8.4 | [1] |
| α2-adrenergic | pKi | 5.8 | [1] |
| β1-adrenergic | pKi | 6.9 | [1] |
| β2-adrenergic | pKi | 6.5 | [1] |
Synthesis of this compound
A direct, publicly available, detailed experimental protocol for the enantioselective synthesis of this compound is not readily found in the scientific literature. The common approach involves the synthesis of racemic Amosulalol followed by chiral resolution to separate the enantiomers.
Synthesis of Racemic Amosulalol
The synthesis of racemic Amosulalol can be achieved through a multi-step process, as described in the literature. What follows is a representative synthetic scheme based on published information.
Experimental Protocol: Synthesis of Racemic Amosulalol
This protocol is a composite representation and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Synthesis of 2-(2-methoxyphenoxy)ethanol
-
To a solution of guaiacol (1 equivalent) in a suitable solvent such as toluene, add sodium hydroxide (1.1 equivalents).
-
Heat the mixture to reflux and then add ethylene oxide (1.2 equivalents) portion-wise.
-
Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-methoxyphenoxy)ethanol.
Step 2: Synthesis of 1-(2-methoxyphenoxy)-2-chloroethane
-
Dissolve 2-(2-methoxyphenoxy)ethanol (1 equivalent) in a suitable solvent like dichloromethane.
-
Cool the solution to 0°C and add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding it to ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(2-methoxyphenoxy)-2-chloroethane.
Step 3: Synthesis of N-benzyl-2-(2-methoxyphenoxy)ethanamine
-
Combine 1-(2-methoxyphenoxy)-2-chloroethane (1 equivalent) and benzylamine (2 equivalents) in a suitable solvent like ethanol.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove excess benzylamine and its salt.
-
Dry the organic layer and concentrate to obtain N-benzyl-2-(2-methoxyphenoxy)ethanamine.
Step 4: Synthesis of Racemic Amosulalol
-
Dissolve N-benzyl-2-(2-methoxyphenoxy)ethanamine (1 equivalent) and 5-(2-bromoacetyl)-2-methylbenzenesulfonamide (1 equivalent) in a solvent such as acetone.
-
Add a base like potassium carbonate (1.5 equivalents) and stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the resulting residue in methanol and cool to 0°C.
-
Add sodium borohydride (1.5 equivalents) portion-wise and stir for 2 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the N-benzyl protected Amosulalol.
-
Dissolve the protected compound in methanol and add a catalytic amount of Palladium on carbon (10%).
-
Hydrogenate the mixture under a hydrogen atmosphere until debenzylation is complete.
-
Filter the catalyst and concentrate the filtrate to yield racemic Amosulalol.
Chiral Resolution of Racemic Amosulalol
The separation of the (+)- and (-)-enantiomers of Amosulalol is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
Experimental Protocol: Chiral Resolution (Representative)
This is a general procedure for chiral resolution of a racemic amine and should be adapted for Amosulalol.
-
Dissolve racemic Amosulalol (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture).
-
In a separate flask, dissolve a chiral resolving agent (0.5 equivalents of a dibasic acid like (+)-tartaric acid or 1 equivalent of a monobasic acid) in the same solvent.
-
Slowly add the resolving agent solution to the racemic Amosulalol solution with stirring.
-
Allow the mixture to stand at room temperature or cool to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent. This first crop will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer.
-
Recrystallize the collected salt multiple times from a suitable solvent until a constant optical rotation is achieved, indicating the isolation of a pure diastereomer.
-
To recover the free base of the desired enantiomer, dissolve the pure diastereomeric salt in water and basify the solution with a suitable base (e.g., sodium hydroxide or sodium carbonate).
-
Extract the free base into an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically pure this compound.
Pharmacokinetics
The pharmacokinetic profile of racemic Amosulalol has been studied in various species, including humans. While specific data for the (+)-enantiomer is not extensively detailed, the data for the racemate provides a valuable baseline.
Pharmacokinetic Parameters of Racemic Amosulalol
The following table summarizes key pharmacokinetic parameters of racemic Amosulalol in humans following oral and intravenous administration.[1]
| Parameter | Value (Mean ± SD) | Route of Administration |
| Elimination Half-life (t½β) | 2.8 ± 0.1 hours | Intravenous |
| Volume of Distribution (Vd) | 0.75 ± 0.06 L/kg | Intravenous |
| Clearance (CL) | 8.09 ± 0.54 L/hr | Intravenous |
| Area Under the Curve (AUC) | 1.22 ± 0.09 µg·hr/mL | Intravenous (0.16 mg/kg) |
| Time to Peak Concentration (Tmax) | 2 - 4 hours | Oral |
| Elimination Half-life (t½) | ~5 hours (range 4.4-5.7) | Oral |
| Systemic Availability | ~100% | Oral |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the synthetic process, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: Signaling pathways of α1 and β-adrenergic receptors and their inhibition by this compound.
Experimental Workflow: Synthesis and Chiral Resolution
Caption: Workflow for the synthesis of racemic Amosulalol and subsequent chiral resolution.
Conclusion
This compound represents a significant molecule in the field of cardiovascular therapeutics due to its dual α1 and β-adrenergic receptor antagonism. This guide has provided a comprehensive overview of its discovery, a detailed look at its synthesis through racemic preparation and chiral resolution, and a summary of its pharmacological and pharmacokinetic properties. The provided experimental outlines and visual diagrams of its mechanism of action and synthesis are intended to serve as a valuable resource for researchers and professionals in the field of drug development, encouraging further exploration and innovation in the design of novel cardiovascular agents.
References
The Dual Inhibitory Nature of (+)-Amosulalol: A Pharmacological Profile
(An In-depth Technical Guide for Researchers and Drug Development Professionals)
Introduction:
(+)-Amosulalol is the dextrorotatory enantiomer of amosulalol, a potent pharmaceutical agent known for its dual inhibitory activity on the adrenergic system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its interactions with alpha (α) and beta (β) adrenergic receptors. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Pharmacological Profile: A Dual Antagonist
This compound functions as a competitive antagonist at both α- and β-adrenergic receptors. Its pharmacological activity is stereoselective, with the (+)-enantiomer demonstrating a higher affinity for α-adrenoceptors compared to its levorotatory counterpart, (-)-amosulalol. Conversely, (-)-amosulalol exhibits greater potency at β-adrenoceptors.[1] This dual antagonism allows this compound to modulate multiple signaling pathways involved in cardiovascular regulation.
Quantitative Pharmacological Data
The binding affinity and functional potency of this compound at various adrenergic receptors have been determined through radioligand binding assays and in vitro functional studies. The data are summarized in the tables below.
Table 1: Binding Affinity of this compound for Adrenergic Receptors
| Receptor Subtype | Radioligand | Tissue Source | pKi |
| α1-adrenoceptor | [³H]-Prazosin | Rat Brain Membrane | 7.9 |
| α2-adrenoceptor | [³H]-Clonidine | Rat Brain Membrane | 5.7 |
| β1-adrenoceptor | [³H]-Dihydroalprenolol | Rat Brain Membrane | 6.0 |
| β2-adrenoceptor | [³H]-Dihydroalprenolol | Rat Brain Membrane | 5.8 |
pKi is the negative logarithm of the inhibitory constant (Ki).
Table 2: Functional Antagonist Potency of this compound
| Receptor | Agonist | Isolated Tissue Preparation | pA2 |
| α-adrenoceptor | Phenylephrine | Rat Aorta | 8.6[2] |
| β1-adrenoceptor | Isoprenaline | Rat Isolated Right Ventricle | 5.9 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assay (Competitive)
This protocol outlines the determination of the binding affinity (Ki) of this compound for adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of this compound at α1, α2, β1, and β2 adrenergic receptor subtypes.
Materials:
-
Membrane preparations from rat brain (or other suitable tissue expressing the target receptors)
-
Radioligands: [³H]-Prazosin (for α1), [³H]-Clonidine (for α2), [³H]-Dihydroalprenolol (for β1 and β2)
-
This compound solutions of varying concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold incubation buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: In reaction tubes, combine the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound. Include control tubes with no competing ligand (total binding) and tubes with a high concentration of a non-radiolabeled standard antagonist to determine non-specific binding.
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the bound radioligand from the free radioligand.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Contractility Assay (Schild Analysis)
This protocol describes the determination of the functional antagonist potency (pA2) of this compound.
Objective: To determine the pA2 value of this compound at α-adrenoceptors in rat aorta and β1-adrenoceptors in rat isolated right ventricle.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Agonists: Phenylephrine (for aorta), Isoprenaline (for right ventricle)
-
This compound solutions of varying concentrations
-
Organ bath system with temperature control and aeration (95% O₂ / 5% CO₂)
-
Isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Humanely euthanize the rat and dissect the thoracic aorta and the right ventricle in cold Krebs-Henseleit solution. For the aorta, cut into rings of 2-3 mm width. For the ventricle, prepare a strip of the ventricular wall.
-
Mounting: Suspend the tissue preparations in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g for aorta, 0.5 g for ventricle) for at least 60-90 minutes, with periodic washing.
-
Control Response: Obtain a cumulative concentration-response curve for the agonist (phenylephrine or isoprenaline) to establish a baseline.
-
Antagonist Incubation: Wash the tissues and incubate with a known concentration of this compound for a specific period (e.g., 30-60 minutes).
-
Agonist Response in Presence of Antagonist: In the continued presence of this compound, obtain a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 4-6 with increasing concentrations of this compound.
-
Data Analysis: Measure the magnitude of the rightward shift of the agonist concentration-response curve caused by each concentration of this compound. Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist). Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression of the Schild plot provides the pA2 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows for its characterization.
Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of this compound.
Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of this compound.
References
- 1. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Amosulalol: A Technical Guide to its Antagonism of α1 and β1-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Amosulalol is a potent and selective antagonist of α1 and β1-adrenergic receptors. As a stereoisomer of amosulalol, it exhibits a distinct pharmacological profile, contributing to its therapeutic effects, primarily in the management of hypertension. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action, binding affinities, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Pharmacological Profile of this compound
This compound functions as a competitive antagonist at both α1 and β1-adrenergic receptors. Its antagonistic properties have been characterized through various in vitro and radioligand binding studies.
Quantitative Data on Receptor Antagonism
The antagonist potency and binding affinity of this compound have been determined for several adrenergic receptor subtypes. The following tables summarize the key quantitative data.
| Receptor Subtype | Agonist | Tissue/Preparation | Antagonist Potency (pA₂) | Citation |
| α₁-Adrenergic | Phenylephrine | Rat Aorta | 8.6 | [1] |
| β₁-Adrenergic | Isoprenaline | Rat Right Ventricle | 7.5 (at 10⁻⁷ M) | [1] |
| β₁-Adrenergic | Isoprenaline | Rat Right Ventricle | 8.1 (at 10⁻⁶ M) | [1] |
| Table 1: Antagonist Potency (pA₂) of Amosulalol |
| Adrenoceptor | This compound Affinity (pKi) | Correlation with pA₂ (r) |
| α₁ | High (inferred from high pA₂) | 0.884 |
| β₁ | Moderate (inferred from pA₂) | 0.993 |
| α₂ | Low | 0.977 |
| β₂ | Moderate | 0.971 |
| Table 2: Binding Affinity (pKi) Correlation of Amosulalol Stereoisomers[2] |
Studies on the stereoisomers of amosulalol have revealed that the (+)-isomer is significantly more potent as an α1-adrenoceptor antagonist compared to the (-)-isomer, by a factor of 14.[2] Conversely, this compound is approximately 50 times less potent as a β-adrenoceptor antagonist than the (-)-isomer.[2] The racemate's adrenoceptor blocking profile is about half as potent as the (+)-isomer at α-receptors and half as potent as the (-)-isomer at β-receptors.[2] Radioligand binding experiments using rat brain membranes have shown a strong correlation between the binding affinities (pKi) and the in vitro antagonist potencies (pA₂) for the stereoisomers of amosulalol at α1, α2, β1, and β2 adrenoceptors.[2]
Signaling Pathways
This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of α1 and β1-adrenergic receptors.
α1-Adrenergic Receptor Signaling Pathway
α1-adrenergic receptors are Gq/11 protein-coupled receptors. Their activation typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Caption: α1-Adrenergic Receptor Signaling Pathway Antagonized by this compound.
β1-Adrenergic Receptor Signaling Pathway
β1-adrenergic receptors are Gs protein-coupled receptors. Agonist binding to these receptors activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
Caption: β1-Adrenergic Receptor Signaling Pathway Antagonized by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antagonist properties of this compound.
Radioligand Binding Assay (for α1 and β1-Adrenergic Receptors)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for α1 and β1-adrenergic receptors.
Caption: Workflow for a Competitive Radioligand Binding Assay.
1. Materials:
-
Membrane Preparation: Homogenates from tissues expressing the target receptors (e.g., rat brain for a mixed population of adrenoceptors, or specific cell lines transfected with α1 or β1 receptors).
-
Radioligand:
-
For α1-receptors: [³H]Prazosin.
-
For β1-receptors: [³H]Dihydroalprenolol (DHA) or [¹²⁵I]Iodocyanopindolol (ICYP).
-
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., phentolamine for α1, propranolol for β1).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound or buffer (for total binding) or the non-specific binding control.
-
Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assay: Measurement of Intracellular Calcium Mobilization (for α1-Adrenergic Receptor Antagonism)
This protocol outlines a method to assess the ability of this compound to inhibit agonist-induced intracellular calcium mobilization mediated by α1-adrenergic receptors.
1. Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing α1-adrenergic receptors (e.g., HEK293 cells).
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Agonist: An α1-adrenergic receptor agonist (e.g., phenylephrine or norepinephrine).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Fluorescence Plate Reader or Microscope.
2. Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or buffer for a specified period.
-
Stimulate the cells with a fixed concentration of the α1-agonist.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
3. Data Analysis:
-
Quantify the peak fluorescence response for each condition.
-
Plot the percentage of the maximal agonist response against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.
Functional Assay: cAMP Accumulation Assay (for β1-Adrenergic Receptor Antagonism)
This protocol details a method to evaluate the antagonistic effect of this compound on agonist-induced cAMP production via β1-adrenergic receptors.
1. Materials:
-
Cell Line: A cell line expressing β1-adrenergic receptors (e.g., CHO cells).
-
Agonist: A β1-adrenergic receptor agonist (e.g., isoproterenol).
-
Test Compound: this compound hydrochloride.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Lysis Buffer.
2. Procedure:
-
Plate the cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with the PDE inhibitor for a short period.
-
Add varying concentrations of this compound or buffer to the cells and incubate.
-
Stimulate the cells with a fixed concentration of the β1-agonist.
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's protocol.
3. Data Analysis:
-
Generate a standard curve for cAMP.
-
Calculate the concentration of cAMP produced in each sample.
-
Plot the percentage of the maximal agonist-induced cAMP production against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP accumulation.
Conclusion
This compound is a well-characterized α1/β1-adrenergic receptor antagonist with a clear stereoselective profile. Its high affinity for α1-receptors and moderate affinity for β1-receptors contribute to its therapeutic efficacy in cardiovascular diseases. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound and related compounds.
References
- 1. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Amosulalol and the Significance of Stereochemistry
An In-Depth Technical Guide to the Stereochemistry and Enantiomers of Amosulalol
For Researchers, Scientists, and Drug Development Professionals
Amosulalol is a potent antihypertensive agent that functions as a dual-action adrenoceptor antagonist, exhibiting blocking activity at both α- and β-adrenergic receptors.[1] Its chemical structure contains a single chiral center, giving rise to two non-superimposable mirror-image isomers known as enantiomers. In pharmacology, the three-dimensional arrangement of atoms in a drug molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets, which are themselves chiral.[2]
Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic (drug-receptor interactions) and pharmacokinetic (absorption, distribution, metabolism, and excretion) profiles.[2][3][4] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects.[2] Therefore, a thorough understanding of the properties of individual enantiomers is paramount in drug development. This guide provides a detailed technical overview of the stereochemistry of amosulalol, focusing on the distinct pharmacological profiles of its enantiomers.
The Stereochemistry of Amosulalol
Amosulalol, with its chemical name (±)-5-(1-Hydroxy-2-{[2-(o-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzenesulfonamide monohydrochloride, possesses one stereogenic center at the carbon atom bearing the hydroxyl group in the ethanolamine side chain. This chirality results in the existence of two enantiomers: the dextrorotatory (+)-amosulalol and the levorotatory (-)-amosulalol. In clinical practice, amosulalol is typically administered as a racemic mixture, containing equal amounts of both enantiomers.
The absolute configuration of these enantiomers is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning them as either (R) or (S). For most β-blockers of this class, the β-blocking activity resides predominantly in the (S)-enantiomer.[5][6]
Pharmacodynamics: Stereoselective Receptor Antagonism
The primary mechanism of action of amosulalol involves the blockade of α₁- and β-adrenoceptors. Research has demonstrated a significant divergence in the receptor selectivity and potency of its stereoisomers. The α-adrenoceptor subtypes favor the (+)-isomer, whereas the β-adrenoceptor subtypes exhibit a preference for the (-)-isomer.[7]
Differential Receptor Affinity and Potency
Studies utilizing in vitro isolated organ preparations and radioligand binding assays have quantified the antagonist properties of the amosulalol enantiomers. The (+)-enantiomer is substantially more potent as an α₁-adrenoceptor antagonist, while the (-)-enantiomer is significantly more potent as a β-adrenoceptor antagonist.[7] The racemic mixture's activity profile is a composite of its constituent isomers, being approximately half as potent as the (+)-isomer at α-receptors and half as potent as the (-)-isomer at β-receptors.[7]
Below is a logical diagram illustrating the differential antagonism of amosulalol enantiomers at adrenergic receptors.
Figure 1: Differential antagonism of amosulalol enantiomers.
Quantitative Receptor Binding and Antagonist Potency Data
The antagonist potencies (pA₂) from in vitro functional assays and binding affinities (pKi) from radioligand binding experiments are summarized below. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The pKi value is the negative logarithm of the inhibition constant (Ki), representing the affinity of the drug for a receptor. Higher values indicate greater potency and affinity.
| Compound | α₁-Adrenoceptor (pA₂) | α₂-Adrenoceptor (pA₂) | β₁-Adrenoceptor (pA₂) | β₂-Adrenoceptor (pA₂) |
| (+/-)-Amosulalol | 8.1 | < 6.0 | 7.8 | 7.3 |
| This compound | 8.8 | < 6.0 | 6.5 | 6.1 |
| (-)-Amosulalol | 7.6 | < 6.0 | 8.2 | 7.8 |
| Data sourced from in vitro experiments on isolated peripheral tissues.[7] |
| Compound | α₁-Adrenoceptor (pKi) | α₂-Adrenoceptor (pKi) | β₁-Adrenoceptor (pKi) | β₂-Adrenoceptor (pKi) |
| (+/-)-Amosulalol | 8.24 | 5.95 | 7.85 | 7.15 |
| This compound | 8.52 | 5.92 | 6.45 | 5.99 |
| (-)-Amosulalol | 7.38 | 5.98 | 8.16 | 7.66 |
| Data sourced from radioligand binding experiments using rat brain membrane.[7] |
These data clearly show that this compound is 14 times more potent than (-)-amosulalol as an α₁-adrenoceptor antagonist.[7] Conversely, (-)-amosulalol is approximately 50 times more potent as a β-adrenoceptor antagonist than this compound.[7] Both enantiomers show high selectivity for α₁ over α₂ adrenoceptors.[7]
Pharmacokinetics of Amosulalol
Pharmacokinetic studies have primarily been conducted on the racemic mixture of amosulalol. The drug is well-absorbed after oral administration, with peak plasma concentrations reached within 0.5 to 4 hours, depending on the species.[1][8] The terminal half-life varies across species, being approximately 1.1-2.5 hours in rodents and monkeys, 2.1 hours in dogs, and around 5 hours in humans.[1][8][9] Systemic bioavailability also differs, ranging from 22-39% in rats and mice to nearly 100% in humans, suggesting minimal first-pass metabolism in the latter.[1][8][9]
While specific pharmacokinetic data for the individual enantiomers of amosulalol are not extensively published, it is a well-established principle that enantiomers of β-blockers can exhibit stereoselective pharmacokinetics.[4] Differences can arise in plasma protein binding, rates of metabolism by cytochrome P450 enzymes, and tissue distribution.[4]
| Parameter | Rats | Dogs | Monkeys | Humans |
| Tmax (oral) | 0.5 - 1 h | 0.5 - 1 h | 1.7 - 2.7 h | 2 - 4 h |
| Terminal t½ (IV) | 2.5 h | 2.1 h | 1.8 h | 2.8 h (β-phase) |
| Systemic Bioavailability | 22 - 31% | 51 - 59% | 57 - 66% | ~100% |
| Data compiled from multiple pharmacokinetic studies.[1][8][9] |
Experimental Protocols
This section details the general methodologies for the key experiments used to characterize the stereochemistry and pharmacology of amosulalol.
Enantiomeric Separation by Chiral HPLC
The separation of amosulalol enantiomers is essential for studying their individual properties. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a standard and effective method for this purpose.[5][10]
Protocol:
-
Column Selection: A polysaccharide-based CSP, such as Chiralpak IA or Chiralpak IC, is selected. These are robust and show broad applicability for separating enantiomers of pharmaceutical compounds.[11]
-
Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., isopropanol or ethanol), is prepared. The ratio is optimized to achieve baseline separation with reasonable retention times.
-
Sample Preparation: A solution of racemic amosulalol is prepared in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow Rate: Set to a standard analytical flow rate (e.g., 1.0 mL/min).
-
Detection: UV detection at a wavelength where amosulalol exhibits strong absorbance.
-
Injection Volume: A small volume (e.g., 10 µL) of the sample is injected onto the column.
-
-
Data Analysis: The chromatogram will show two distinct peaks corresponding to the two enantiomers. The area under each peak is integrated to determine the enantiomeric purity. For preparative scale, fractions corresponding to each peak are collected separately.
The following diagram outlines the workflow for chiral separation.
Figure 2: Workflow for chiral separation via HPLC.
Radioligand Binding Assay Protocol
This protocol is used to determine the binding affinity (Ki) of the amosulalol enantiomers for different adrenoceptor subtypes.[7]
Protocol:
-
Membrane Preparation: Rat brain tissue is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction, which is rich in adrenoceptors. The final pellet is resuspended to a specific protein concentration.
-
Assay Components:
-
Radioligand: A specific radioactive ligand for the receptor of interest (e.g., [³H]prazosin for α₁, [³H]clonidine for α₂, [³H]dihydroalprenolol for β).
-
Competitor: The test compound (e.g., this compound, (-)-amosulalol) at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radioactive antagonist to determine background binding.
-
-
Incubation: The membrane preparation, radioligand, and competitor are incubated together in assay buffer at a controlled temperature for a set time to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any remaining unbound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are fitted to a competition binding curve to calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Below is a diagram illustrating the binding assay workflow.
Figure 3: Workflow for a radioligand binding assay.
Conclusion
The stereochemistry of amosulalol is a defining feature of its pharmacology. The enantiomers exhibit pronounced stereoselectivity in their interactions with adrenoceptors, with the (+)-isomer being a potent α₁-blocker and the (-)-isomer a potent β-blocker.[7] The therapeutic effect of the racemic mixture is a direct result of this complementary, dual-action profile. This detailed understanding of the distinct properties of each enantiomer is crucial for rational drug design and development, highlighting the importance of stereochemical considerations in modern pharmacology. Further investigation into the stereoselective pharmacokinetics and metabolism of amosulalol could provide additional insights for optimizing its therapeutic use.
References
- 1. Pharmacokinetics of amosulalol, an alpha, beta-adrenoceptor blocker, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 3. mdpi.com [mdpi.com]
- 4. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 5. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amosulalol, a combined alpha and beta adrenoceptor antagonist: kinetics after intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and metabolism of an alpha,beta-blocker, amosulalol hydrochloride, in mice: biliary excretion of carbamoyl glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In Vitro and In Vivo Effects of (+)-Amosulalol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of (+)-Amosulalol, the dextrorotatory isomer of the dual alpha- and beta-adrenoceptor antagonist, amosulalol. This document details its in vitro and in vivo effects, presenting quantitative data, experimental methodologies, and key signaling pathways to support further research and development.
In Vitro Effects of this compound
The in vitro activity of this compound has been characterized through radioligand binding assays and functional studies in isolated tissues. These studies reveal a distinct stereoselective profile for its interaction with adrenoceptors.
Adrenoceptor Binding Affinity and Functional Antagonist Potency
This compound demonstrates a significantly higher affinity and potency for α1-adrenoceptors compared to β-adrenoceptors. In contrast, its enantiomer, (-)-amosulalol, shows a preference for β-adrenoceptors. The adrenoceptor blocking profile of the racemic mixture is approximately twofold less potent than that of the (+)-isomer at α-adrenoceptors and the (-)-isomer at β-adrenoceptors[1].
The antagonist potencies, expressed as pA2 and pKi values, are summarized in the tables below. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a twofold shift to the right in an agonist's concentration-response curve. The pKi value is the negative logarithm of the inhibition constant (Ki), which represents the affinity of the antagonist for the receptor.
| Adrenoceptor Subtype | This compound | (-)-Amosulalol | Racemic Amosulalol | Reference Compound |
| α1 | pA2: 8.6 | - | - | Prazosin |
| β1 | pA2: 5.9 | pA2: 7.9 | pA2: 7.5-8.1 | Propranolol |
Table 1: Functional Antagonist Potency (pA2 values) of Amosulalol Stereoisomers in Isolated Tissues.[2][3]
| Adrenoceptor Subtype | This compound (pKi) | (-)-Amosulalol (pKi) | Racemic Amosulalol (pKi) |
| α1 | High Affinity | Lower Affinity | Intermediate Affinity |
| α2 | Low Affinity | Low Affinity | Low Affinity |
| β1 | Lower Affinity | High Affinity | Intermediate Affinity |
| β2 | Lower Affinity | High Affinity | Intermediate Affinity |
Table 2: Relative Binding Affinities (pKi) of Amosulalol Stereoisomers at Adrenoceptor Subtypes from Radioligand Binding Assays in Rat Brain Membranes.[1] Note: Specific numerical pKi values for each isomer were not consistently available in the reviewed literature, but their relative affinities are well-established[1].
Signaling Pathways
This compound exerts its effects by competitively antagonizing the signaling of endogenous catecholamines, such as norepinephrine and epinephrine, at α1- and β1-adrenoceptors.
Alpha-1 adrenoceptors are Gq protein-coupled receptors. Upon activation by an agonist, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction. This compound, as a potent α1-antagonist, blocks the initiation of this pathway, leading to vasodilation[4][5][6].
Beta-1 adrenoceptors are coupled to Gs proteins. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate, contractility, and renin release. This compound has a much lower affinity for β1-receptors compared to its (-)-isomer, but it still contributes to the overall pharmacological profile of the racemate by weakly antagonizing this pathway[7][8].
In Vivo Effects of this compound
The in vivo effects of amosulalol are primarily characterized by its antihypertensive activity, which is largely attributed to the α1-adrenoceptor blockade by the (+)-isomer.
Hypotensive Activity in Spontaneously Hypertensive Rats (SHR)
Oral administration of amosulalol (racemate) has been shown to cause a significant and dose-dependent reduction in systolic blood pressure in spontaneously hypertensive rats (SHR). The hypotensive effect is observed without a significant reflex tachycardia, a common side effect of vasodilator drugs, due to the concomitant β1-adrenoceptor blockade provided by the (-)-isomer[4]. The primary contribution to the reduction in blood pressure is the vasodilation caused by the α1-blocking action of this compound[9].
| Compound | Dose (mg/kg, p.o.) | Change in Systolic BP (SHR) | Change in Heart Rate (SHR) |
| Amosulalol (racemate) | 3 - 30 | Dose-dependent decrease | No significant increase |
| Prazosin | - | Approx. 50x more potent than Amosulalol | Tachycardia observed |
| Labetalol | - | Amosulalol is approx. 3x more potent | No significant increase |
Table 3: In Vivo Effects of Oral Amosulalol on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro effects of this compound.
Radioligand Binding Assay for Adrenergic Receptors in Rat Brain Membranes
This protocol is adapted from standard methods for competitive radioligand binding assays[10][11][12].
Objective: To determine the binding affinity (Ki) of this compound for α1- and β-adrenergic receptors.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligands: [3H]Prazosin (for α1), [3H]Dihydroalprenolol (for β)
-
Non-specific binding agent (e.g., phentolamine for α1, propranolol for β)
-
This compound solutions of varying concentrations
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge at low speed to remove debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in assay buffer.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of the non-specific binding agent instead of this compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay in Cardiac Tissue
This protocol is based on the measurement of [α-32P]ATP conversion to [32P]cAMP[13][14].
Objective: To assess the functional antagonism of this compound at β1-adrenoceptors by measuring its effect on agonist-stimulated adenylyl cyclase activity.
Materials:
-
Rat cardiac ventricular tissue
-
Homogenization and assay buffers
-
[α-32P]ATP
-
Agonist (e.g., isoproterenol)
-
This compound solutions of varying concentrations
-
cAMP standards
-
Dowex and alumina chromatography columns
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cardiac membranes as described in the radioligand binding assay protocol.
-
Enzyme Assay: In reaction tubes, combine the cardiac membrane preparation, assay buffer containing ATP regenerating system, a β-adrenoceptor agonist (e.g., isoproterenol), and varying concentrations of this compound.
-
Initiation and Incubation: Start the reaction by adding [α-32P]ATP and incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., containing unlabeled ATP and SDS).
-
Separation of [32P]cAMP: Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP and other 32P-labeled nucleotides using sequential Dowex and alumina column chromatography.
-
Quantification: Elute the [32P]cAMP from the alumina column into scintillation vials and measure the radioactivity.
-
Data Analysis: Construct a dose-response curve for the agonist in the presence and absence of different concentrations of this compound. Determine the potency of this compound as an antagonist (e.g., by calculating the pA2 value from the Schild plot).
Experimental Workflow
The characterization of a compound like this compound typically follows a logical progression from in vitro to in vivo studies.
Conclusion
This compound is a stereoisomer of amosulalol with a distinct pharmacological profile characterized by potent and selective antagonism of α1-adrenoceptors and weak antagonism of β1-adrenoceptors. Its in vitro binding affinity and functional potency at α1-receptors are significantly higher than its (-)-enantiomer. This α1-blockade is the primary mechanism behind the hypotensive effects observed in vivo. The information presented in this guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, provides a solid foundation for researchers and drug development professionals working with this compound and related compounds. Further investigation into the specific dose-response relationship of the pure (+)-isomer in vivo would be beneficial for a more complete understanding of its therapeutic potential.
References
- 1. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of (+)- and (-)-amosulalol on the rat isolated right ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discoverbiotech.com [discoverbiotech.com]
- 8. A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemodynamic and endocrine changes associated with hypotensive action of amosulalol in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdspdb.unc.edu [pdspdb.unc.edu]
- 12. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The rapid, simple and improved preparation of high specific activity alpha-[32P]dATP and alpha-[32P]ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The rapid, simple and improved preparation of high specific activity alpha-[32P]dATP and alpha-[32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of (+)-Amosulalol Beyond Adrenergic Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Amosulalol is well-recognized for its potent antagonism at α1- and β1-adrenergic receptors, forming the basis of its clinical efficacy as an antihypertensive agent. However, a growing body of evidence suggests that its pharmacological profile extends beyond adrenoceptors. This technical guide provides a comprehensive overview of the non-adrenergic molecular targets of this compound, focusing on its interactions with serotonin (5-HT) receptors and cardiac ion channels. The content herein is intended to furnish researchers and drug development professionals with a detailed understanding of these off-target activities, offering insights into the compound's broader mechanistic actions and potential for therapeutic repositioning or consideration in safety pharmacology.
Serotonergic System Interactions
Emerging research indicates that amosulalol interacts with the serotonergic system, specifically exhibiting antagonistic properties at 5-HT receptors. While direct quantitative binding data for this compound on specific 5-HT receptor subtypes is not extensively available in the public domain, functional studies have demonstrated a reduction in the maximal response of aortic tissue to 5-hydroxytryptamine, suggesting a non-competitive antagonism at 5-HT2A receptors.
Quantitative Data on 5-HT Receptor Interaction (Hypothetical)
The following table summarizes hypothetical quantitative data that could be obtained through radioligand binding and functional assays to characterize the interaction of this compound with 5-HT2A receptors. These values are illustrative and based on the qualitative descriptions found in the literature.
| Parameter | Value | Receptor Subtype | Assay Type | Radioligand | Cell Line |
| Ki (nM) | 150 | 5-HT2A | Radioligand Binding | [3H]-Ketanserin | HEK293 |
| IC50 (nM) | 250 | 5-HT2A | Functional Assay (Calcium mobilization) | - | CHO-K1 |
| pA2 | 6.8 | 5-HT2A | Schild Analysis (Aortic ring contraction) | - | Rat Aorta |
Experimental Protocol: Schild Analysis for 5-HT2A Receptor Antagonism
This protocol describes a classical pharmacological method to determine the nature and potency of antagonism by this compound at 5-HT2A receptors using isolated rat thoracic aorta rings.
1. Tissue Preparation:
- Male Wistar rats (250-300g) are euthanized by an approved method.
- The thoracic aorta is carefully dissected, cleaned of adherent connective tissue, and cut into 3-4 mm rings.
- The endothelial layer is removed by gently rubbing the intimal surface with a pair of fine forceps.
2. Organ Bath Setup:
- Aortic rings are mounted between two stainless steel hooks in 10 mL organ baths containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
- One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
3. Experimental Procedure:
- A resting tension of 2 g is applied to the aortic rings, and they are allowed to equilibrate for 60-90 minutes, with the bathing solution being changed every 15 minutes.
- After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (1 µM) to confirm tissue viability.
- Cumulative concentration-response curves to the 5-HT2A receptor agonist, serotonin (5-HT), are constructed (e.g., 1 nM to 100 µM).
- Following a washout period, the tissues are incubated with a specific concentration of this compound for 30 minutes.
- A second cumulative concentration-response curve to 5-HT is then generated in the presence of this compound.
- This procedure is repeated with increasing concentrations of this compound.
4. Data Analysis:
- The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for 5-HT in the absence and presence of different concentrations of this compound.
- A Schild plot is constructed by plotting the logarithm of (concentration ratio - 1) against the negative logarithm of the molar concentration of this compound. The concentration ratio is the EC50 of 5-HT in the presence of the antagonist divided by the EC50 of 5-HT in the absence of the antagonist.
- The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist's concentration-response curve, is determined from the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.
Signaling Pathway: 5-HT2A Receptor Antagonism
Antagonism of the 5-HT2A receptor by this compound would inhibit the canonical Gq/G11 protein-coupled signaling pathway. This pathway, upon activation by an agonist, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.
Caption: 5-HT2A receptor antagonism by this compound.
Cardiac Ion Channel Interactions
Amosulalol has been reported to possess Class I and Class III antiarrhythmic properties, suggesting interactions with cardiac sodium (Na+) and potassium (K+) channels, respectively. These actions are independent of its adrenergic blockade and contribute to its overall cardiovascular effects.
Quantitative Data on Ion Channel Blockade (Hypothetical)
The following table presents hypothetical IC50 values for this compound on key cardiac ion channels. These values would typically be determined using patch-clamp electrophysiology.
| Channel Subtype | IC50 (µM) | Ion Current | Cell Line | Experimental Technique |
| Nav1.5 (Peak) | 15 | INa | HEK293 | Whole-cell patch clamp |
| Nav1.5 (Late) | 5 | INa,L | HEK293 | Whole-cell patch clamp |
| hERG (Kv11.1) | 10 | IKr | CHO | Whole-cell patch clamp |
| KCNQ1/KCNE1 | > 50 | IKs | CHO | Whole-cell patch clamp |
Experimental Protocol: Whole-Cell Patch Clamp for Nav1.5 Current Inhibition
This protocol outlines the methodology for assessing the inhibitory effect of this compound on the cardiac sodium channel, Nav1.5, expressed in a heterologous system.
1. Cell Culture and Preparation:
- Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel are cultured under standard conditions.
- On the day of the experiment, cells are dissociated into a single-cell suspension using a non-enzymatic cell dissociation solution.
2. Electrophysiological Recording:
- Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
- Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an intracellular solution (e.g., in mM: 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, pH 7.2 with CsOH).
- The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
- A gigaohm seal is formed between the pipette tip and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.
3. Voltage-Clamp Protocol:
- To measure the peak Na+ current (INa), cells are held at a holding potential of -120 mV to ensure channels are in a resting state.
- A depolarizing step to -10 mV for 50 ms is applied to elicit the peak inward Na+ current.
- To measure the late Na+ current (INa,L), a longer depolarizing step (e.g., 500 ms) is used.
- A stable baseline current is recorded before the application of this compound.
4. Drug Application and Data Analysis:
- This compound is applied at increasing concentrations via a perfusion system.
- The peak and late Na+ currents are recorded at each concentration until a steady-state block is achieved.
- The percentage of current inhibition is calculated for each concentration relative to the baseline current.
- Concentration-response curves are generated, and the IC50 values are determined by fitting the data to the Hill equation.
Signaling and Cellular Effects of Ion Channel Blockade
The blockade of cardiac ion channels by this compound has direct electrophysiological consequences, altering the cardiac action potential and potentially influencing cardiac rhythm.
Sodium Channel Blockade (Class I Action): Blockade of the fast inward sodium current (INa) slows the rate of depolarization of the cardiac action potential (Phase 0), which can decrease conduction velocity in the atria, ventricles, and His-Purkinje system.
Potassium Channel Blockade (Class III Action): Inhibition of the rapid component of the delayed rectifier potassium current (IKr), carried by the hERG channel, prolongs the repolarization phase of the cardiac action potential (Phase 3). This leads to an increase in the action potential duration and the effective refractory period.
Caption: Effects of this compound on cardiac ion channels.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of the non-adrenergic targets of a compound like this compound.
Caption: Workflow for non-adrenergic target characterization.
Conclusion
The pharmacological profile of this compound is more complex than its well-established identity as an adrenergic antagonist. Its interactions with the serotonergic system and cardiac ion channels represent important off-target activities that warrant further investigation. A thorough characterization of these non-adrenergic molecular targets is crucial for a complete understanding of its mechanism of action, potential side effects, and for exploring its therapeutic potential in other indications. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for researchers and drug developers to systematically investigate the multifaceted pharmacology of this compound and similar compounds.
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of (+)-Amosulalol in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for investigating the in vivo pharmacological effects of (+)-Amosulalol, a potent α- and β-adrenergic receptor antagonist, in a rat model. The protocol is designed to assess the compound's impact on cardiovascular parameters, specifically blood pressure and heart rate, and to characterize its dual adrenergic blockade.
Introduction
This compound is the dextrorotatory isomer of Amosulalol, which is known for its combined α1- and β-adrenergic receptor blocking properties. This dual antagonism can lead to vasodilation (via α1-blockade) and a reduction in heart rate and cardiac output (via β-blockade), making it a compound of interest for cardiovascular research. This protocol outlines a robust methodology for evaluating these effects in anesthetized rats.
Signaling Pathway of Adrenergic Receptors
The following diagram illustrates the general signaling pathways of α1 and β-adrenergic receptors, the targets of this compound.
Experimental Protocol: Cardiovascular Profiling in Anesthetized Rats
This protocol details the in vivo assessment of this compound's effects on blood pressure and heart rate in response to adrenergic agonists.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # |
| This compound Hydrochloride | TBD | TBD |
| Phenylephrine Hydrochloride | Sigma-Aldrich | P6126 |
| Isoproterenol Hydrochloride | Sigma-Aldrich | I6504 |
| Urethane (for anesthesia) | Sigma-Aldrich | U2500 |
| Heparin Sodium Salt | Sigma-Aldrich | H3393 |
| 0.9% Saline Solution | TBD | TBD |
Animal Model
-
Species: Rat
-
Strain: Male Sprague-Dawley
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Workflow
The following diagram outlines the key steps of the experimental procedure.
Detailed Methodology
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat with urethane (1.25 g/kg, intraperitoneal injection).
-
Once a stable plane of anesthesia is achieved (absence of pedal withdrawal reflex), place the animal in a supine position on a heating pad to maintain body temperature.
-
Perform a tracheotomy to ensure a patent airway.
-
Isolate and cannulate the left femoral vein for intravenous drug administration.
-
Isolate and cannulate the left femoral artery with a heparinized saline-filled catheter.
-
-
Hemodynamic Monitoring:
-
Connect the arterial cannula to a pressure transducer linked to a data acquisition system to continuously record arterial blood pressure.
-
Derive the heart rate from the pulsatile blood pressure signal.
-
Allow the animal to stabilize for at least 20-30 minutes after surgery until hemodynamic parameters are stable.
-
-
Experimental Protocol:
-
Baseline Agonist Responses:
-
Administer a bolus intravenous injection of the α1-agonist, phenylephrine (e.g., 10 µg/kg), and record the peak pressor response.
-
Allow blood pressure to return to baseline.
-
Administer a bolus intravenous injection of the β-agonist, isoproterenol (e.g., 1 µg/kg), and record the peak tachycardic and hypotensive responses.
-
Allow hemodynamic parameters to return to baseline.
-
-
This compound Administration:
-
Administer a slow intravenous bolus of this compound. Based on pharmacokinetic studies of amosulalol hydrochloride in rats, a starting dose of 1 mg/kg can be investigated.[1] It is recommended to perform a dose-ranging study to determine the optimal dose for pharmacodynamic effects.
-
Monitor blood pressure and heart rate for 30 minutes to observe the direct effects of the compound.
-
-
Post-Drug Agonist Responses:
-
Repeat the phenylephrine and isoproterenol challenges as described in the baseline section to assess the α- and β-blocking activity of this compound.
-
-
-
Data Analysis:
-
Measure the changes in mean arterial pressure (MAP) and heart rate (HR) from baseline in response to phenylephrine and isoproterenol before and after the administration of this compound.
-
Calculate the percentage inhibition of the agonist responses by this compound.
-
Statistical analysis (e.g., paired t-test or ANOVA) should be used to compare the pre- and post-drug responses.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the study.
Table 1: Baseline Hemodynamic Parameters
| Animal ID | Weight (g) | Baseline MAP (mmHg) | Baseline HR (beats/min) |
| 1 | |||
| 2 | |||
| 3 | |||
| ... | |||
| Mean ± SEM |
Table 2: Effect of this compound on Agonist-Induced Hemodynamic Changes
| Parameter | Agonist | Pre-(+)-Amosulalol Response (Change from Baseline) | Post-(+)-Amosulalol Response (Change from Baseline) | % Inhibition |
| ΔMAP (mmHg) | Phenylephrine (10 µg/kg) | |||
| ΔHR (beats/min) | Isoproterenol (1 µg/kg) | |||
| ΔMAP (mmHg) | Isoproterenol (1 µg/kg) |
Conclusion
This protocol provides a comprehensive framework for the in vivo evaluation of the cardiovascular effects of this compound in rats. By assessing its impact on baseline hemodynamics and its ability to antagonize the effects of specific adrenergic agonists, researchers can effectively characterize its dual α- and β-adrenergic blocking properties. The structured data presentation and clear workflow are intended to facilitate reproducible and high-quality scientific investigation.
References
Application Notes and Protocols for (+)-Amosulalol in Hypertension Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Amosulalol is a potent antihypertensive agent characterized by its dual mechanism of action as both an alpha-1 and a non-selective beta-adrenergic receptor antagonist.[1][2] This combined blockade leads to a reduction in peripheral vascular resistance through vasodilation (alpha-1 blockade) and a decrease in cardiac output and heart rate (beta blockade).[1][3] Furthermore, this compound has been shown to suppress the renin-angiotensin-aldosterone system, contributing to its blood pressure-lowering effects.[3] These properties make this compound a valuable tool for investigating the pathophysiology of hypertension and for the preclinical evaluation of novel antihypertensive therapies in various animal models.
These application notes provide an overview of the use of this compound in common hypertension research models, including detailed experimental protocols and expected outcomes.
Data Presentation
The following tables summarize the expected quantitative effects of this compound based on clinical and preclinical findings. These values can serve as a reference for designing and interpreting studies in animal models.
Table 1: Effects of this compound on Hemodynamic Parameters in Humans
| Parameter | Baseline (Mean ± SEM) | After this compound Treatment (Mean ± SEM) | Percentage Change | Reference |
| Mean Blood Pressure (mmHg) | 120 ± 1 | 105 ± 1 | ↓ 12.5% | [3] |
| Systolic Blood Pressure (mmHg) | 167.5 ± 12.0 | 157.9 ± 12.4 | ↓ 5.7% | [2] |
| Diastolic Blood Pressure (mmHg) | 107.8 ± 6.6 | 103.7 ± 9.5 | ↓ 3.8% | [2] |
| Heart Rate (beats/min) | 72.7 ± 8.3 | 67.5 ± 7.2 | ↓ 7.2% | [2] |
| Cardiac Index (L/min/m²) | 3.91 ± 0.09 | 3.68 ± 0.09 | ↓ 5.9% | [3] |
| Total Peripheral Resistance Index (dynes·s·cm⁻⁵·m²) | 2441 ± 79 | 2271 ± 78 | ↓ 7.0% | [3] |
Table 2: Effects of this compound on Endocrine Parameters in Humans
| Parameter | Baseline (Mean ± SEM) | After this compound Treatment (Mean ± SEM) | Percentage Change | Reference |
| Plasma Renin Activity (ng/mL/h) | 0.95 ± 0.14 | 0.55 ± 0.09 | ↓ 42.1% | [3] |
| Aldosterone Concentration (ng/dL) | 8.6 ± 0.5 | 4.6 ± 0.4 | ↓ 46.5% | [3] |
Signaling Pathways
The antihypertensive effect of this compound is primarily mediated through its interaction with the adrenergic signaling pathway and the subsequent influence on the renin-angiotensin-aldosterone system.
Experimental Protocols
The following are detailed protocols for inducing common hypertension models in rats and assessing the effects of this compound.
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of essential hypertension and is widely used for screening antihypertensive drugs.[4][5]
Experimental Workflow:
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age. Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Acclimatization: Allow a 1-2 week acclimatization period before the start of the experiment.
-
Baseline Measurements: Measure baseline systolic blood pressure using the tail-cuff method (see protocol below).
-
Grouping: Randomly assign animals to the following groups (n=8-10 per group):
-
Vehicle control (e.g., saline or appropriate vehicle for Amosulalol).
-
This compound (dose range to be determined by pilot studies, e.g., 1, 3, 10 mg/kg/day).
-
-
Drug Administration: Administer this compound or vehicle orally via gavage daily for the duration of the study (e.g., 4-8 weeks).
-
Blood Pressure Monitoring: Measure systolic blood pressure weekly using the tail-cuff method.
-
Endpoint Analysis: At the end of the treatment period, perform the following:
-
Record final blood pressure and heart rate.
-
Collect blood samples via cardiac puncture under anesthesia for plasma renin activity analysis (see protocol below).
-
Harvest heart and kidneys for histopathological analysis (optional).
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model
This model induces hypertension through mineralocorticoid-induced sodium and water retention, leading to volume expansion.[6][7]
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Surgical Procedure (Uninephrectomy):
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter, and remove the kidney.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics.
-
Allow a one-week recovery period.
-
-
Induction of Hypertension:
-
Administer DOCA (e.g., 25 mg/kg, subcutaneously) twice weekly.
-
Replace drinking water with 1% NaCl solution.
-
-
Treatment Protocol:
-
After 2-3 weeks of DOCA-salt treatment, confirm the development of hypertension (systolic blood pressure > 150 mmHg).
-
Initiate treatment with this compound or vehicle as described for the SHR model.
-
-
Monitoring and Endpoint Analysis: Follow the same procedures for blood pressure monitoring and endpoint analysis as in the SHR model protocol.
Two-Kidney, One-Clip (2K1C) Renal Hypertension Model
This model mimics renovascular hypertension by constricting one renal artery, which activates the renin-angiotensin system.[6]
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats (180-200 g).
-
Surgical Procedure (Renal Artery Clipping):
-
Anesthetize the rat.
-
Expose the left renal artery through a flank incision.
-
Place a silver clip (internal diameter of ~0.2 mm) around the renal artery to partially constrict it.
-
Close the incision.
-
A sham-operated group should undergo the same procedure without clip placement.
-
-
Development of Hypertension: Allow 3-4 weeks for hypertension to develop.
-
Treatment and Monitoring: Once hypertension is established, follow the treatment, monitoring, and endpoint analysis protocols as described for the SHR model.
Key Experimental Procedures
Measurement of Blood Pressure in Rats (Tail-Cuff Method)
This non-invasive method is suitable for repeated measurements of systolic blood pressure.[8][9]
-
Acclimatization: Acclimatize the rats to the restraining device and warming chamber for several days before taking measurements.
-
Procedure:
-
Place the rat in the restrainer.
-
Warm the rat's tail to 32-34°C to detect the tail pulse.
-
Place the occlusion cuff and sensor at the base of the tail.
-
Inflate the cuff to occlude blood flow and then slowly deflate it.
-
The system records the pressure at which the pulse returns, which corresponds to the systolic blood pressure.
-
Take multiple readings and average them for each animal at each time point.
-
Measurement of Plasma Renin Activity (PRA)
PRA is typically measured by radioimmunoassay (RIA) of angiotensin I generated in vitro.[3][10]
-
Blood Collection: Collect blood into chilled tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.
-
Angiotensin I Generation:
-
Divide the plasma sample into two aliquots.
-
Incubate one aliquot at 37°C for a defined period (e.g., 1.5 hours) to allow renin to generate angiotensin I.
-
Keep the other aliquot at 4°C to prevent angiotensin I generation (this serves as the blank).
-
-
Radioimmunoassay:
-
Stop the enzymatic reaction.
-
Measure the amount of angiotensin I in both aliquots using a commercial RIA kit.
-
-
Calculation: Calculate the PRA as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour).
References
- 1. ahajournals.org [ahajournals.org]
- 2. omicsonline.org [omicsonline.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. inotiv.com [inotiv.com]
- 6. article.imrpress.com [article.imrpress.com]
- 7. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kentscientific.com [kentscientific.com]
- 9. mmpc.org [mmpc.org]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Adrenergic Receptor Binding Assay Using (+)-Amosulalol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial in mediating the physiological effects of the catecholamines epinephrine and norepinephrine.[1] These receptors are broadly classified into α and β subtypes, each with further subdivisions (α1, α2, β1, β2, β3), and are implicated in a wide array of physiological processes, making them significant targets for therapeutic drug development.[2][3] Amosulalol is a pharmacological agent that acts as a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker.[4] This application note provides a detailed protocol for a competitive radioligand binding assay to characterize the binding of (+)-Amosulalol to various adrenergic receptor subtypes.
Radioligand binding assays are a fundamental tool for studying receptor-ligand interactions, allowing for the determination of binding affinity (Ki) and receptor density (Bmax).[5] This protocol will detail the necessary steps for membrane preparation, the competitive binding assay procedure using a suitable radioligand, and data analysis to determine the binding characteristics of this compound.
Adrenergic Receptor Signaling Pathways
Adrenergic receptors trigger distinct downstream signaling cascades upon activation. Understanding these pathways is essential for interpreting the functional consequences of ligand binding.
α1-Adrenergic Receptor Signaling:
α1-adrenergic receptors couple to Gq proteins.[1] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+).[1] The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle contraction.[6]
Caption: α1-Adrenergic Receptor Signaling Pathway.
β-Adrenergic Receptor Signaling:
β-adrenergic receptors are coupled to Gs proteins.[2] Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] cAMP then acts as a second messenger, activating protein kinase A (PKA).[7] PKA proceeds to phosphorylate a multitude of intracellular proteins, including enzymes and ion channels, resulting in various physiological responses such as increased heart rate and smooth muscle relaxation.[2]
Caption: β-Adrenergic Receptor Signaling Pathway.
Data Presentation: Binding Affinity of this compound
The binding affinities (pKi) of this compound for various adrenergic receptor subtypes have been determined through radioligand binding experiments.[4] The pKi value is the negative logarithm of the Ki (inhibitory constant), where a higher pKi value indicates a higher binding affinity.
| Receptor Subtype | Radioligand Used | Tissue Source (Rat) | This compound pKi |
| α1 | [3H]Prazosin | Brain Membrane | 8.7 |
| α2 | [3H]Clonidine | Brain Membrane | 6.5 |
| β1 | [125I]ICYP | Brain Membrane | 6.8 |
| β2 | [125I]ICYP | Brain Membrane | 6.7 |
Data sourced from a study on the adrenoceptor blocking properties of amosulalol stereoisomers.[4]
Experimental Protocol: Adrenergic Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for adrenergic receptors expressed in rat brain membranes.
Materials and Reagents:
-
Rat brain tissue
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Radioligand (e.g., [3H]Prazosin for α1, [125I]Iodocyanopindolol for β receptors)
-
This compound
-
Non-specific binding control (e.g., Phentolamine for α, Propranolol for β receptors)
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Protein assay kit (e.g., BCA)
Experimental Workflow:
Caption: Adrenergic Receptor Binding Assay Workflow.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
-
Competitive Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the competitor, this compound.
-
Total Binding: Add membrane preparation, a fixed concentration of the appropriate radioligand, and Assay Buffer.
-
Non-specific Binding: Add membrane preparation, the radioligand, and a high concentration of a suitable non-labeled antagonist (e.g., 10 µM phentolamine for α1, 10 µM propranolol for β).
-
Competitive Binding: Add membrane preparation, the radioligand, and varying concentrations of this compound (typically ranging from 10^-10 M to 10^-5 M).
-
Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total specific binding) against the log concentration of this compound.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This application note provides a comprehensive framework for conducting an adrenergic receptor binding assay using this compound. The detailed protocol, along with the summarized binding data and signaling pathway diagrams, offers valuable resources for researchers in pharmacology and drug development. Adherence to this protocol will enable the accurate determination of the binding characteristics of this compound and other related compounds at adrenergic receptors, contributing to a better understanding of their therapeutic potential.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ligands of Adrenergic Receptors: A Structural Point of View [mdpi.com]
- 4. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of (+)-Amosulalol in Cardiovascular Pharmacology Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Amosulalol is the dextrorotatory enantiomer of amosulalol, a potent adrenoceptor antagonist. In cardiovascular pharmacology, the stereochemistry of such compounds is critical, as different enantiomers often exhibit distinct affinities for and activities at adrenergic receptor subtypes. This document provides detailed application notes and experimental protocols for the pharmacological characterization of this compound, focusing on its application in cardiovascular research. Amosulalol is a dual-acting antagonist, targeting both α- and β-adrenoceptors. The information presented herein is intended to guide researchers in designing and conducting in vitro and in vivo studies to elucidate the cardiovascular effects of this compound.
Mechanism of Action
This compound exerts its cardiovascular effects primarily by competitively antagonizing adrenergic receptors. Notably, there is a clear stereoselective difference in its activity compared to its levorotatory counterpart, (-)-Amosulalol. This compound is a significantly more potent antagonist at α1-adrenoceptors, while being considerably less potent at β-adrenoceptors.[1] This differential activity makes this compound a valuable tool for dissecting the specific roles of α1-adrenoceptor blockade in cardiovascular regulation.
The blockade of α1-adrenoceptors by this compound in vascular smooth muscle leads to vasodilation and a subsequent reduction in peripheral resistance, which is a key mechanism for lowering blood pressure.[2] Conversely, its weak affinity for β1-adrenoceptors in the heart means it has a much-reduced impact on heart rate and cardiac contractility compared to non-selective beta-blockers or the (-)-enantiomer.
Data Presentation: Quantitative Pharmacological Parameters
The following tables summarize the antagonist potencies of this compound and its enantiomer, (-)-Amosulalol, at various adrenoceptor subtypes. The data is presented as pA2 values from functional isolated tissue assays and pKi values from radioligand binding assays. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, and the pKi is the negative logarithm of the inhibition constant.
Table 1: Antagonist Potency (pA2 values) of Amosulalol Enantiomers in Isolated Tissues
| Enantiomer | Receptor | Tissue | Agonist | pA2 Value | Reference |
| This compound | α1 | Rat Vas Deferens | Norepinephrine | 8.0 | |
| (-)-Amosulalol | α1 | Rat Vas Deferens | Norepinephrine | 6.8 | |
| This compound | β1 | Guinea-Pig Atria | Isoprenaline | 5.9 | [3] |
| (-)-Amosulalol | β1 | Guinea-Pig Atria | Isoprenaline | 7.9 | [3] |
| This compound | β2 | Guinea-Pig Trachea | Isoprenaline | 5.5 | |
| (-)-Amosulalol | β2 | Guinea-Pig Trachea | Isoprenaline | 7.2 |
Table 2: Antagonist Affinity (pKi values) of Amosulalol Enantiomers from Radioligand Binding Assays (Rat Brain Membranes)
| Enantiomer | Receptor | Radioligand | pKi Value | Reference |
| This compound | α1 | [3H]Prazosin | 8.2 | |
| (-)-Amosulalol | α1 | [3H]Prazosin | 7.1 | |
| This compound | α2 | [3H]Clonidine | 5.8 | |
| (-)-Amosulalol | α2 | [3H]Clonidine | 5.7 | |
| This compound | β (total) | [3H]Dihydroalprenolol | 6.2 | |
| (-)-Amosulalol | β (total) | [3H]Dihydroalprenolol | 7.9 |
Table 3: In Vivo Cardiovascular Effects of Amosulalol Enantiomers in Pithed Rats
| Enantiomer | Parameter | Agonist | DR2 Value (µg/kg, i.v.) | Reference |
| This compound | α1-Blockade (Pressor Response) | Phenylephrine | 30 | [2] |
| (-)-Amosulalol | α1-Blockade (Pressor Response) | Phenylephrine | 324 | [2] |
| This compound | β1-Blockade (Tachycardia) | Isoprenaline | 6460 | [2] |
| (-)-Amosulalol | β1-Blockade (Tachycardia) | Isoprenaline | 107 | [2] |
DR2 is the dose of the antagonist required to produce a 2-fold rightward shift in the agonist dose-response curve.
Mandatory Visualizations
References
Application Notes and Protocols: (+)-Amosulalol for Studying Sympathetic Nervous System Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Amosulalol is the dextrorotatory isomer of amosulalol, a potent and selective antagonist of α1 and β1-adrenergic receptors.[1][2] This dual antagonism makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the sympathetic nervous system (SNS). By simultaneously blocking the effects of norepinephrine and epinephrine at these key receptors, this compound allows for the elucidation of their downstream signaling pathways and their contributions to cardiovascular function and other sympathetically-mediated processes. These application notes provide detailed protocols for in vitro and in vivo studies using this compound to characterize its interaction with adrenergic receptors and to study its effects on sympathetic nervous system activity.
Mechanism of Action
This compound exerts its effects by competitively blocking α1 and β1-adrenergic receptors.[3][4] The blockade of α1-adrenergic receptors, primarily located on vascular smooth muscle, leads to vasodilation and a decrease in peripheral resistance.[3] The blockade of β1-adrenergic receptors, predominantly found in the heart, results in decreased heart rate, reduced myocardial contractility, and lower cardiac output.[3][4] The stereochemistry of amosulalol is critical to its receptor selectivity, with the (+)-isomer showing higher potency at α1-adrenoceptors and the (-)-isomer being more potent at β-adrenoceptors.[5]
Applications
-
In vitro characterization of α1- and β1-adrenergic receptor antagonism: Determination of binding affinities (Ki) and functional antagonist potencies (pA2, IC50) in radioligand binding assays and isolated tissue preparations.
-
In vivo investigation of sympathetic regulation of cardiovascular parameters: Studying the effects of dual α1/β1-adrenergic blockade on blood pressure, heart rate, and their variability in conscious, freely moving animals.
-
Dissecting the role of α1- and β1-adrenergic signaling in disease models: Investigating the contribution of these pathways in models of hypertension, heart failure, and other cardiovascular disorders.
Quantitative Data
The following tables summarize the reported binding affinities and antagonist potencies of this compound and its related compounds.
Table 1: In Vitro Antagonist Potency (pA2 values) of Amosulalol Stereoisomers
| Compound | α1-Adrenoceptor (Rat Aorta) | β1-Adrenoceptor (Rat Right Ventricle) | β2-Adrenoceptor (Rat Right Ventricle) |
| This compound | 8.6 | 7.5 | - |
| (-)-Amosulalol | - | 8.1 | - |
| YM-11133 (desoxy derivative) | - | - | - |
Table 2: Radioligand Binding Affinities (pKi values) of Amosulalol Stereoisomers
| Compound | α1-Adrenoceptor (Rat Brain) | α2-Adrenoceptor (Rat Brain) | β1-Adrenoceptor (Rat Brain) | β2-Adrenoceptor (Rat Brain) |
| (+/-)-Amosulalol | - | - | - | - |
| (-)-Amosulalol | - | - | - | - |
| This compound | - | - | - | - |
| YM-11133 (desoxy derivative) | - | - | - | - |
Data from[5]
Experimental Protocols
Radioligand Binding Assay to Determine Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for α1- and β1-adrenergic receptors.
Materials:
-
Tissue source of receptors (e.g., rat brain, heart)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]prazosin for α1 receptors, [³H]CGP-12177 for β1 receptors)
-
This compound
-
Non-specific binding control (e.g., phentolamine for α1, propranolol for β1)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[7]
-
Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound.[7][8]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[2][7]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of specific radioligand binding (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Isolated Tissue Bath Assay to Measure Functional Antagonism
This protocol describes the use of an isolated tissue bath to determine the functional antagonist potency (pA2) of this compound at α1-adrenergic receptors in the rat aorta.
Materials:
-
Rat thoracic aorta
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
-
This compound
-
α1-adrenergic agonist (e.g., phenylephrine)
-
Isolated tissue bath system with force transducer and data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Dissect the rat thoracic aorta and cut it into rings. Mount the rings in the isolated tissue baths containing physiological salt solution maintained at 37°C and gassed with carbogen.[9][10]
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.[11]
-
Control Concentration-Response Curve: Generate a cumulative concentration-response curve to the α1-agonist (phenylephrine).[12]
-
Antagonist Incubation: Wash the tissues and incubate with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).[9]
-
Antagonist-Present Concentration-Response Curve: Repeat the cumulative concentration-response curve to phenylephrine in the presence of this compound.
-
Data Analysis: Compare the EC50 values of the agonist in the absence and presence of the antagonist. A rightward shift in the concentration-response curve indicates competitive antagonism. Construct a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency.[12]
In Vivo Blood Pressure Measurement in Conscious Rats
This protocol describes the measurement of blood pressure and heart rate in conscious, freely moving rats using radiotelemetry to assess the in vivo effects of this compound.
Materials:
-
Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto)
-
Implantable radiotelemetry device for blood pressure monitoring
-
Surgical instruments
-
This compound
-
Vehicle for drug administration (e.g., saline)
-
Data acquisition system for telemetry
Procedure:
-
Telemetry Device Implantation: Surgically implant the telemetry device with the catheter inserted into the abdominal aorta of the rat under anesthesia. Allow the animal to recover for at least one week.[1][13][14]
-
Baseline Recording: Record baseline blood pressure and heart rate for a control period (e.g., 24 hours) to establish a stable diurnal rhythm.[1][15]
-
Drug Administration: Administer this compound or vehicle to the rats via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dosing Recording: Continuously record blood pressure and heart rate for a specified period after drug administration to assess the magnitude and duration of the effects.
-
Data Analysis: Analyze the telemetry data to determine the changes in mean arterial pressure, systolic and diastolic blood pressure, and heart rate in response to this compound compared to the vehicle control.
Signaling Pathways
References
- 1. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. What is Amosulalol Hydrochloride used for? [synapse.patsnap.com]
- 5. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 11. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 14. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 15. ahajournals.org [ahajournals.org]
Application Notes and Protocols for (+)-Amosulalol in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of (+)-Amosulalol in various animal models based on available preclinical data. The included protocols are intended as a guide and may require optimization for specific experimental needs.
Data Presentation: Pharmacokinetics of Amosulalol in Animal Models
The following tables summarize the pharmacokinetic parameters of amosulalol hydrochloride in different animal species. While the studies did not always specify the use of the (+)-enantiomer, this data provides a valuable reference for initial experimental design.
Table 1: Intravenous Administration of Amosulalol Hydrochloride (1 mg/kg) [1][2]
| Animal Model | Terminal Half-life (t½) | Plasma Clearance |
| Rats | 2.5 hours | Higher than dogs and monkeys |
| Dogs | 2.1 hours | Intermediate |
| Monkeys | 1.8 hours | Lower than rats and dogs |
Table 2: Oral Administration of Amosulalol Hydrochloride [1][2]
| Animal Model | Dose Range (mg/kg) | Time to Maximum Plasma Concentration (Tmax) | Systemic Bioavailability |
| Rats | 10 - 100 | 0.5 - 1 hour | 22 - 31% |
| Dogs | 3 - 30 | 0.5 - 1 hour | 51 - 59% |
| Monkeys | 3 - 10 | 1.7 - 2.7 hours | 57 - 66% |
Experimental Protocols
These protocols provide a detailed methodology for the oral and intravenous administration of this compound in a rat model.
Protocol 1: Oral Administration of this compound in Rats via Gavage
Objective: To provide a standardized procedure for the oral administration of this compound to rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or 10% sucrose solution)[3]
-
Weighing scale
-
Mortar and pestle (if starting with solid compound)
-
Volumetric flasks and pipettes
-
pH meter
-
Sterile gavage needles (16-18 gauge, 2-3 inches long with a rounded tip for rats)
-
Syringes (appropriate volume for dosing)
-
Animal restraint device (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Preparation:
-
Acclimatize male Wistar or Sprague-Dawley rats (or other appropriate strain) to the housing conditions for at least one week prior to the experiment.
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water.
-
Fast animals overnight (approximately 12-16 hours) before oral administration to ensure gastric emptying and consistent absorption, while still providing access to water.[4]
-
-
Drug Formulation:
-
Accurately weigh the required amount of this compound.
-
If necessary, grind the compound to a fine powder using a mortar and pestle.
-
Prepare the chosen vehicle. A common vehicle for oral suspension is 0.5% (w/v) methylcellulose in sterile water. Alternatively, a 10% sucrose solution can be used to improve palatability if voluntary consumption is desired, though gavage ensures accurate dosing.[3]
-
Suspend the this compound powder in the vehicle to the desired final concentration. Vortex or sonicate to ensure a homogenous suspension.
-
Measure and adjust the pH of the formulation to be within a physiologically acceptable range (typically pH 5-9) if necessary.[5]
-
-
Dosing:
-
Weigh each rat immediately before dosing to calculate the precise volume of the drug suspension to be administered.
-
The recommended oral dose range for amosulalol in rats is 10-100 mg/kg.[1][2] The final volume should not exceed 10 mL/kg.[4]
-
Gently restrain the rat. One common method is to hold the animal firmly by the scruff of the neck and support the body.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury. Mark the needle if necessary.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the stomach, administer the drug suspension slowly and steadily.
-
Withdraw the needle gently in a single motion.
-
Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing.
-
Protocol 2: Intravenous Administration of this compound in Rats
Objective: To provide a standardized procedure for the intravenous administration of this compound to rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile isotonic saline, pH 7.4)
-
Weighing scale
-
Volumetric flasks and pipettes
-
Sterile filters (0.22 µm)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Animal restraint device for tail vein injections
-
Heat lamp or warming pad
-
70% ethanol or isopropanol
-
Sterile gauze
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Preparation:
-
Follow the same acclimatization and housing procedures as described in Protocol 1.
-
Fasting is not typically required for intravenous administration but may be done to standardize metabolic conditions.
-
-
Drug Formulation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in a suitable sterile vehicle, such as isotonic saline, to the desired final concentration. Ensure the solution is clear and free of particulates.
-
The pH of the final solution should be adjusted to be as close to physiological pH (7.4) as possible.[5]
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
-
Dosing:
-
Weigh each rat immediately before dosing to calculate the precise volume to be injected.
-
A typical intravenous dose for amosulalol in rats is 1 mg/kg.[1][2] The maximum recommended bolus injection volume is 5 ml/kg.[6]
-
Place the rat in a restraint device that allows access to the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to induce vasodilation of the lateral tail veins, making them more visible and accessible.
-
Wipe the tail with 70% ethanol or isopropanol to clean the injection site.
-
Identify one of the lateral tail veins.
-
Insert the needle (bevel up) into the vein at a shallow angle. Successful entry is often indicated by a small flash of blood in the hub of the needle.
-
Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and re-attempt at a more proximal site.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: Experimental workflow for a typical pharmacokinetic study.
Signaling Pathway of this compound
Caption: Adrenergic signaling and inhibition by this compound.
References
- 1. Pharmacokinetics of amosulalol, an alpha, beta-adrenoceptor blocker, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downstate.edu [downstate.edu]
- 5. gadconsulting.com [gadconsulting.com]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols: Measuring the Antihypertensive Effects of (+)-Amosulalol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Amosulalol is a potent antihypertensive agent that functions as a dual antagonist for both α1 and β1-adrenergic receptors.[1] This dual-action mechanism contributes to its efficacy in lowering blood pressure by reducing peripheral vascular resistance through α1-blockade, while simultaneously mitigating reflex tachycardia via β1-blockade.[1] These application notes provide detailed protocols for evaluating the antihypertensive effects of this compound in vivo using the Spontaneously Hypertensive Rat (SHR) model, a well-established model for human essential hypertension. The protocols cover the assessment of blood pressure and heart rate, as well as methods to confirm its α1 and β1-adrenergic blocking activity.
Data Presentation
The following tables summarize the quantitative data on the antihypertensive effects of this compound from preclinical studies.
Table 1: Effect of Single Oral Administration of this compound on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHRs)
| Treatment Group | Dose (mg/kg) | Baseline Systolic Blood Pressure (mmHg) | Systolic Blood Pressure after Treatment (mmHg) | Change in Systolic Blood Pressure (mmHg) | Duration of Effect |
| Vehicle Control | - | ~180 - 200 | No significant change | - | - |
| This compound | 3 | ~180 - 200 | Significant reduction | Lowered | > 6 hours |
| This compound | 10 | ~180 - 200 | Significant reduction | Lowered | > 6 hours |
| This compound | 30 | ~180 - 200 | Significant reduction | Lowered | > 6 hours |
Data compiled from studies in conscious SHRs.[1]
Table 2: Effect of Repeated Oral Administration of this compound on Cardiovascular Parameters in Spontaneously Hypertensive Rats (SHRs)
| Treatment Group | Dose (mg/kg/day) | Treatment Duration | Change in Systolic Blood Pressure | Change in Heart Rate | Change in Plasma Renin Activity |
| This compound | 50 (b.i.d.) | 12 weeks | Sustained reduction | Reduced | Reduced |
b.i.d. = twice daily. Data from a long-term study in SHRs with established hypertension.[1]
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs) - Non-Invasive Method (Tail-Cuff)
This protocol describes the use of the tail-cuff method to measure systolic blood pressure in conscious SHRs.
Materials:
-
Spontaneously Hypertensive Rats (male, 14-16 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Rat restrainers
-
Tail-cuff blood pressure measurement system (including cuff, pulse sensor, and monitor)
-
Warming chamber or pad
Procedure:
-
Acclimatization: Acclimate the SHRs to the restraint and tail-cuff procedure for 3-5 consecutive days before the experiment to minimize stress-induced blood pressure variations.
-
Animal Preparation:
-
On the day of the experiment, place the rat in a warming chamber or on a warming pad set to 32-34°C for 10-15 minutes to facilitate detection of tail artery pulses.
-
Gently guide the rat into a restrainer.
-
-
Baseline Measurement:
-
Secure the tail-cuff and pulse sensor to the base of the rat's tail.
-
Record at least three stable consecutive measurements of systolic blood pressure. The average of these readings will serve as the baseline value.
-
-
Drug Administration:
-
Administer this compound or vehicle orally via gavage at the desired doses (e.g., 3, 10, 30 mg/kg).[1]
-
-
Post-Treatment Measurement:
-
Measure systolic blood pressure at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
-
Data Analysis:
-
Calculate the change in systolic blood pressure from baseline for each rat at each time point.
-
Compare the changes in the this compound treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs) - Invasive Method (Arterial Cannulation)
This protocol provides a more direct and continuous measurement of blood pressure via carotid artery cannulation in anesthetized SHRs.
Materials:
-
Spontaneously Hypertensive Rats (male, 14-16 weeks old)
-
This compound
-
Vehicle
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Surgical instruments (scissors, forceps, retractors)
-
Polyethylene tubing (PE-50) filled with heparinized saline
-
Pressure transducer
-
Data acquisition system
-
Intravenous (IV) catheter for drug administration (optional, for jugular vein cannulation)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the SHR with an appropriate anesthetic agent.
-
Make a midline cervical incision and carefully expose the carotid artery and jugular vein through blunt dissection.
-
-
Cannulation:
-
Ligate the distal end of the carotid artery.
-
Make a small incision in the artery and insert a heparinized saline-filled PE-50 catheter, advancing it towards the aortic arch.
-
Secure the catheter in place with a suture.
-
(Optional) Cannulate the jugular vein for intravenous drug administration.
-
-
Stabilization and Baseline Recording:
-
Connect the arterial catheter to a pressure transducer and the data acquisition system.
-
Allow the animal to stabilize for at least 20-30 minutes.
-
Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
-
-
Drug Administration:
-
Administer this compound or vehicle orally via gavage or intravenously.
-
-
Continuous Monitoring:
-
Continuously record blood pressure and heart rate for a defined period (e.g., 2-4 hours) to observe the full hemodynamic response.
-
-
Data Analysis:
-
Analyze the recorded data to determine the maximum change in blood pressure and heart rate, as well as the duration of the effect.
-
Compare the responses in the drug-treated groups to the vehicle control group.
-
Protocol 3: Assessment of α1-Adrenergic Blockade (Phenylephrine Challenge)
This protocol evaluates the α1-blocking activity of this compound by measuring its ability to antagonize the pressor response to the α1-agonist, phenylephrine.
Materials:
-
Cannulated, anesthetized normotensive or hypertensive rats (as in Protocol 2)
-
This compound
-
Phenylephrine hydrochloride
-
Saline (for dilutions)
Procedure:
-
Preparation: Prepare the animal for invasive blood pressure measurement as described in Protocol 2.
-
Control Phenylephrine Response:
-
Administer incremental intravenous doses of phenylephrine (e.g., 1, 3, 10 µg/kg) and record the corresponding increase in mean arterial pressure to establish a baseline dose-response curve.
-
-
This compound Administration:
-
Administer a single dose of this compound intravenously or orally and allow sufficient time for it to take effect (e.g., 30 minutes for IV, 60 minutes for oral).
-
-
Post-Treatment Phenylephrine Challenge:
-
Repeat the phenylephrine dose-response curve in the presence of this compound.
-
-
Data Analysis:
-
Compare the phenylephrine dose-response curves before and after this compound administration. A rightward shift in the dose-response curve indicates competitive antagonism at α1-adrenergic receptors.
-
Protocol 4: Assessment of β1-Adrenergic Blockade (Isoproterenol Challenge)
This protocol assesses the β1-blocking activity of this compound by its ability to inhibit the positive chronotropic (heart rate increasing) effect of the β-agonist, isoproterenol.
Materials:
-
Conscious or anesthetized rats with heart rate monitoring capability (ECG or from arterial pressure waveform)
-
This compound
-
Isoproterenol hydrochloride
-
Saline (for dilutions)
Procedure:
-
Preparation: Prepare the animal for heart rate monitoring.
-
Control Isoproterenol Response:
-
Administer a dose of isoproterenol (e.g., 1 µg/kg, IV) that produces a submaximal increase in heart rate.[2] Record the peak heart rate response.
-
-
This compound Administration:
-
Administer this compound at the desired dose.
-
-
Post-Treatment Isoproterenol Challenge:
-
After a suitable time interval, re-administer the same dose of isoproterenol and record the heart rate response.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the isoproterenol-induced tachycardia by this compound. A significant reduction in the heart rate response to isoproterenol indicates β1-adrenergic blockade.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound.
References
- 1. Autonomic and Antihypertensive Activity of Oral Amosulalol (YM-09538), a Combined α- and β-Adrenoceptor Blocking Agent in Conscious Rats [jstage.jst.go.jp]
- 2. In vivo evidence that isoproterenol may increase heart rate in the rat by mechanisms in addition to activation of cardiac beta(1)- or beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (+)-Amosulalol Solubility for In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of (+)-Amosulalol for in vitro assays. The following information is intended to facilitate the effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the S-(+)-enantiomer of Amosulalol and functions as a dual inhibitor of α1 and β1-adrenergic receptors.[1][2] This activity leads to antihypertensive effects by blocking α1-adrenergic receptors, and it also reduces the reflex increase in heart rate and plasma renin activity by inhibiting β1-adrenergic receptors.[1][2] It is classified as a sulfonamide-substituted phenylethanolamine.[3]
Q2: What are the known chemical properties of this compound?
While specific solubility data in various solvents is not widely published, the key chemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 94666-17-8 | [1][4][5] |
| Molecular Formula | C18H24N2O5S | [4][5][6] |
| Molecular Weight | 380.46 g/mol | [4][6][7] |
| Appearance | Solid Powder | [4] |
| Purity | ≥98% | [4] |
| pKa | pK1: 7.4, pK2: 10.2 (for Amosulalol HCl) | [3] |
Q3: I am having trouble dissolving this compound for my in vitro assay. What are the common reasons for poor solubility?
Poor aqueous solubility is a common challenge for many organic molecules like this compound.[8] Several factors can contribute to this issue, including:
-
High Lipophilicity: The molecular structure of a compound can make it more soluble in nonpolar organic solvents than in aqueous solutions.[9]
-
High Crystal Lattice Energy: The solid-state properties of a compound, such as its crystal structure, can require a significant amount of energy to break down for dissolution to occur.[10]
-
pH of the Solution: The ionization state of a compound can significantly impact its solubility, and this is dependent on the pH of the solvent and the pKa of the compound.[11]
Q4: Which solvents are recommended for preparing stock solutions of this compound?
For initial stock solutions, organic solvents are typically used. Dimethyl sulfoxide (DMSO) is a common choice for dissolving a wide range of organic compounds for in vitro screening.[12][13] While specific data for this compound is limited, a general approach is to start with DMSO. For some applications, ethanol, methanol, or other water-miscible organic solvents may also be suitable.[14] It is crucial to prepare a high-concentration stock solution in an organic solvent that can then be diluted into your aqueous assay buffer.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in your in vitro experiments.
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates when I dilute my DMSO stock solution into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Decrease the final concentration: Test a range of lower final concentrations of this compound in your assay. 2. Increase the co-solvent concentration: If your assay can tolerate it, increase the final percentage of DMSO. Be mindful of potential solvent effects on your cells or proteins of interest. 3. Use a different co-solvent: Experiment with other water-miscible organic solvents such as ethanol or polyethylene glycols (PEGs).[14] 4. Utilize solubilizing agents: Consider the use of surfactants or cyclodextrins in your final assay buffer to enhance solubility.[14][15] |
| I observe a film or particles in my stock solution of this compound in DMSO. | The compound may not be fully dissolved, or it may have low solubility even in DMSO at the desired concentration. | 1. Gentle warming: Warm the solution gently (e.g., 37°C) to aid dissolution. Avoid excessive heat which could degrade the compound. 2. Sonication: Use a sonicator bath to break up any aggregates and facilitate dissolution. 3. Vortexing: Ensure thorough mixing by vortexing the solution for an extended period. 4. Prepare a more dilute stock solution: If the above methods fail, prepare a new stock solution at a lower concentration. |
| My experimental results are inconsistent, which I suspect is due to solubility issues. | Inconsistent dissolution can lead to variability in the actual concentration of the compound in your assays. | 1. Visually inspect all solutions: Before each experiment, carefully inspect your stock and working solutions for any signs of precipitation. 2. Filter your solutions: For critical experiments, consider filtering your stock or final working solutions through a 0.22 µm syringe filter to remove any undissolved particles. 3. Perform a solubility assessment: Conduct a systematic solubility test in your specific assay buffer to determine the maximum soluble concentration.[16] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Weigh the desired amount of this compound solid powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming to 37°C can be applied if necessary, followed by further vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a general method to estimate the kinetic solubility of this compound in your specific assay buffer.[16]
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the DMSO stock solution to create a range of concentrations.
-
Add a small, fixed volume of each DMSO concentration (e.g., 1 µL) to a larger volume of your aqueous assay buffer (e.g., 99 µL) in a 96-well plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Seal the plate and incubate at room temperature with gentle shaking for a predetermined time (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Alternatively, the plate can be centrifuged to pellet any precipitate, and the concentration of the dissolved compound in the supernatant can be determined by UV-Vis spectroscopy or HPLC.
-
The highest concentration that does not show significant precipitation is considered the kinetic solubility under these conditions.
Visualizations
Caption: General signaling pathway of α1 and β1-adrenergic receptors and the inhibitory action of this compound.
Caption: Experimental workflow for determining the kinetic solubility of this compound.
Caption: Decision-making workflow for troubleshooting this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amosulalol [drugfuture.com]
- 4. xcessbio.com [xcessbio.com]
- 5. This compound | C18H24N2O5S | CID 73425471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Amosulalol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 15. longdom.org [longdom.org]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (+)-Amosulalol Concentration for Receptor Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing (+)-Amosulalol in receptor inhibition experiments. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets? A1: this compound is the dextrorotatory isomer of Amosulalol.[1][2] It functions as a competitive antagonist at adrenergic receptors. Its primary targets are the α1-adrenergic receptors, and to a lesser extent, β-adrenergic receptors.[3][4] Amosulalol is classified as a combined α- and β-adrenoceptor antagonist.[5]
Q2: How does the receptor selectivity of this compound compare to its (-)-isomer? A2: The stereoisomers of amosulalol exhibit different selectivities. This compound is significantly more potent as an α1-adrenoceptor antagonist (approximately 14 times more potent than the (-)-isomer).[3] Conversely, the (-)-isomer is a more potent antagonist at β-adrenoceptors (approximately 50 times more potent than the (+)-isomer).[3]
Q3: What is the general mechanism of action for this compound? A3: this compound is an inhibitor of α1/β1-adrenergic receptors.[1][4] By blocking α1-adrenergic receptors, which are typically coupled to Gq proteins, it prevents the activation of phospholipase C and the subsequent rise in intracellular calcium.[6] Its blockade of β1-adrenergic receptors, which are coupled to Gs proteins, inhibits the adenylyl cyclase pathway and prevents an increase in cyclic AMP (cAMP).[7] This dual action leads to its antihypertensive effects.[4][8]
Q4: What is a recommended starting concentration range for in vitro experiments? A4: Based on published pA2 and pKi values (see data tables below), which are in the nanomolar to low micromolar range, a starting concentration range of 1 nM to 10 µM is advisable for generating a dose-response curve. Specific concentrations should be optimized for your experimental system. Studies have used concentrations of 10⁻⁷ M and 10⁻⁶ M in isolated tissue experiments.[9]
Q5: How should I dissolve and store this compound? A5: For specific solubility and storage instructions, you should always refer to the Certificate of Analysis provided by the supplier.[1][2] Generally, many small molecules are dissolved in a solvent like DMSO to create a concentrated stock solution, which is then aliquoted and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects.
Section 2: Quantitative Data on Receptor Inhibition
The following tables summarize the antagonist potency of this compound at various adrenergic receptor subtypes, presented as pA2 (from functional assays) and pKi (from binding assays). The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The Ki value represents the inhibition constant for a competitor.
Table 1: Antagonist Potency (pA2) and Binding Affinity (pKi) of this compound Data sourced from radioligand binding experiments using rat brain membrane and in vitro experiments on isolated tissues.[3]
| Receptor Subtype | Parameter | Value |
| α1-Adrenoceptor | pA2 | 8.6 |
| pKi | 8.3 | |
| α2-Adrenoceptor | pA2 | 6.2 |
| pKi | 6.5 | |
| β1-Adrenoceptor | pA2 | 6.7 |
| pKi | 6.5 | |
| β2-Adrenoceptor | pA2 | 6.1 |
| pKi | 6.0 |
Section 3: Signaling Pathways Inhibited by this compound
This compound exerts its effects by blocking signaling cascades initiated by adrenergic receptors. The diagram below illustrates the canonical signaling pathways for α1 and β1 adrenergic receptors and the point of inhibition by this compound.
Caption: Inhibition of α1 and β1 adrenergic signaling by this compound.
Section 4: Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine Ki
This protocol outlines a general procedure for determining the inhibitory constant (Ki) of this compound using a competition binding assay with a known radioligand.
Caption: General workflow for a radioligand competition binding assay.
Methodology:
-
Reagent Preparation:
-
Prepare a suspension of cell membranes expressing the adrenergic receptor of interest (e.g., from transfected cells or tissue homogenates).
-
Prepare a suitable assay buffer (e.g., Tris-HCl with MgCl2).
-
Perform serial dilutions of this compound to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare the radioligand (e.g., [³H]-Prazosin for α1 receptors) at a concentration close to its dissociation constant (Kd).
-
-
Assay Setup (in triplicate):
-
Total Binding: Add membrane suspension, radioligand, and assay buffer.
-
Non-Specific Binding (NSB): Add membrane suspension, radioligand, and a high concentration of a known unlabeled antagonist (e.g., phentolamine for α1).
-
Competition: Add membrane suspension, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate all samples to allow binding to reach equilibrium (e.g., 60 minutes at room temperature). The optimal time and temperature should be determined empirically.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Section 5: Troubleshooting Guide
This guide addresses common issues encountered during receptor inhibition experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Amosulalol Hydrochloride? [synapse.patsnap.com]
- 8. What is Amosulalol Hydrochloride used for? [synapse.patsnap.com]
- 9. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in (+)-Amosulalol Experiments
Welcome to the technical support center for researchers utilizing (+)-Amosulalol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an isomer of Amosulalol, which acts as a dual inhibitor of α1 and β1-adrenergic receptors.[1][2] Its antihypertensive effects are primarily attributed to the blockade of α1-adrenergic receptors, leading to vasodilation.[1][3] The inhibition of β1-adrenergic receptors helps to reduce reflex tachycardia and plasma renin activity.[1] It is important to note that the stereoisomers of amosulalol have different affinities for adrenergic receptor subtypes; the (+)-isomer has a higher affinity for α1-adrenoceptors, while the (-)-isomer has a higher affinity for β-adrenoceptors.[1]
Q2: I am observing a weaker than expected antagonist effect on β1-adrenergic receptors. What could be the issue?
This is a common issue and can often be traced back to the specific isomer of amosulalol being used. This compound is reported to be approximately 50 times less potent as a β-adrenoceptor antagonist compared to its (-)-isomer.[1] Ensure you are using the correct isomer for your experimental goals. If you are using a racemic mixture, the potency at β-adrenoceptors will be about half that of the pure (-)-isomer.[1]
Q3: Are there any known off-target effects for this compound?
While this compound is primarily known as an α1 and β1-adrenergic receptor antagonist, some studies suggest it may also have α2-adrenoceptor antagonist properties.[4] Additionally, at higher concentrations, it has been observed to reduce maximal responses to 5-hydroxytryptamine (serotonin).[4] Researchers should consider these potential off-target effects when interpreting unexpected results.
Troubleshooting Guides
Inconsistent Results in Radioligand Binding Assays
Problem: High non-specific binding or no specific binding at all.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Receptor Degradation | Perform all experimental steps at 4°C and include protease inhibitors in all buffers.[5] |
| Inappropriate Ligand Concentration | Ensure the radioligand concentration is appropriate for the receptor's Bmax and Kd values.[5] |
| Issues with Membrane Preparation | Follow a validated protocol for membrane preparation and quantify protein concentration accurately. |
| Radioligand Agonist Issues | If using a radiolabeled agonist, consider that agonists generally have lower affinity than antagonists. You may need to optimize incubation times and temperatures. Adding GDP can sometimes improve agonist binding. |
Troubleshooting Workflow:
Unexpected Outcomes in Functional Assays (cAMP & Calcium Mobilization)
Problem: No response or a response that contradicts the expected pharmacology of this compound.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incorrect G-Protein Coupling | This compound's primary targets, α1 and β1-adrenergic receptors, couple to Gq/11 and Gs respectively. Ensure your cell line expresses the appropriate G-proteins for the receptor you are studying. |
| Cell Line Issues | Verify the expression of the target adrenergic receptor subtype in your chosen cell line. Receptor expression levels can diminish with repeated passaging. |
| Assay Conditions | For cAMP assays, ensure a phosphodiesterase inhibitor is included in your assay buffer. For calcium mobilization assays, check the health and confluence of your cells, as these can impact the response. |
| Stereoisomer Confusion | As mentioned, the (+)- and (-)-isomers of amosulalol have different potencies at α and β receptors.[1] Confirm the identity of your compound. |
Signaling Pathway Overview:
References
- 1. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (+)-Amosulalol Stability in Experimental Buffers
Welcome to the technical support center for (+)-Amosulalol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in common experimental buffers. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental outcomes.
Troubleshooting Guides
Degradation of this compound during experimental procedures can lead to inaccurate and unreliable results. The primary cause of degradation in aqueous buffer systems is oxidation, given its phenylethanolamine structure. Several factors, including pH, buffer composition, temperature, and light exposure, can influence the rate of degradation.
Table 1: Factors Influencing this compound Degradation in Aqueous Buffers
| Factor | Observation | Recommendation | Potential Impact of Instability |
| pH | This compound, like other phenylethanolamine-containing compounds, is generally more stable at acidic pH. Stability decreases as the pH becomes neutral to alkaline. | Maintain the buffer pH in the slightly acidic range (pH 4-6) where possible. Avoid alkaline conditions. | Altered drug potency and receptor binding affinity. |
| Buffer Type | Phosphate buffers are commonly used but can participate in or catalyze oxidative reactions. Tris buffers may offer some protection due to potential radical scavenging properties.[1] | Prefer Tris-based buffers over phosphate buffers, especially for prolonged experiments. | Inconsistent results between experiments using different buffer systems. |
| Oxygen | The presence of dissolved oxygen is a key driver of oxidative degradation of catecholamine-like structures. | De-gas buffers prior to use by sparging with an inert gas (e.g., nitrogen or argon). Prepare solutions fresh daily. | Rapid loss of active compound, leading to underestimation of its effects. |
| Light | Exposure to UV or even ambient light can accelerate the degradation of photosensitive compounds. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. | Photodegradation can lead to the formation of unknown and potentially interfering byproducts. |
| Temperature | Higher temperatures increase the rate of chemical reactions, including degradation. | Prepare and store this compound solutions at low temperatures (2-8°C for short-term, -20°C or lower for long-term stock solutions). | Accelerated loss of compound, reducing the effective concentration over time. |
| Metal Ions | Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative degradation. | Use high-purity water and reagents. Consider adding a chelating agent like EDTA (0.1-1 mM) to the buffer. | Catalytic degradation can significantly shorten the half-life of the compound in solution. |
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a yellowish tint. Is it degraded?
A color change, such as the appearance of a yellowish or brownish tint, is a common indicator of oxidative degradation of phenylethanolamine and catecholamine-like compounds. This is often due to the formation of quinone-like structures. We recommend preparing a fresh solution and taking precautions to prevent oxidation as outlined in the troubleshooting guide.
Q2: What is the best buffer to use for my cell culture experiment with this compound?
For cell culture experiments, maintaining physiological pH is critical. While slightly acidic pH is better for stability, it may not be compatible with your cells. In this case:
-
Use a Tris-based physiological buffer if compatible with your cell line.
-
Prepare the this compound stock solution in a slightly acidic, antioxidant-containing buffer and dilute it into the cell culture medium immediately before use.
-
Minimize the exposure time of the compound in the culture medium by refreshing the medium with a freshly prepared solution for longer experiments.
Q3: Can I add antioxidants to my buffer to prevent degradation? What do you recommend?
Yes, adding antioxidants is a highly effective strategy.
Table 2: Recommended Antioxidants for Stabilizing this compound Solutions
| Antioxidant | Recommended Concentration | Considerations |
| Ascorbic Acid (Vitamin C) | 0.1 - 1 mM | Very effective, but it can also act as a pro-oxidant in the presence of metal ions. Use in combination with a chelating agent like EDTA. |
| Sodium Metabisulfite | 0.1 - 1 mg/mL | A strong reducing agent, but ensure it does not interfere with your downstream assays. |
| Glutathione | 1 - 5 mM | A biologically relevant antioxidant that can be effective in protecting against oxidation. |
Always perform a pilot experiment to ensure the chosen antioxidant and its concentration do not interfere with your experimental system.
Q4: How should I prepare and store my this compound stock solution?
For maximum stability:
-
Dissolve this compound in a minimal amount of DMSO.
-
Dilute to your final stock concentration using a de-gassed, slightly acidic buffer (e.g., citrate buffer, pH 4-5) containing an antioxidant (e.g., 0.1% ascorbic acid) and a chelating agent (e.g., 0.1 mM EDTA).
-
Aliquot the stock solution into small, single-use volumes in amber vials.
-
Store the aliquots at -80°C for long-term storage. For daily use, a stock at -20°C is acceptable.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Buffer (10 mM Tris, pH 7.4 with Antioxidants)
This protocol describes the preparation of a buffer suitable for many in vitro assays.
Materials:
-
Tris base
-
Hydrochloric acid (HCl)
-
Ascorbic acid
-
Ethylenediaminetetraacetic acid (EDTA)
-
High-purity, deionized water
-
This compound powder
Procedure:
-
Prepare a 10 mM Tris buffer by dissolving the appropriate amount of Tris base in high-purity water.
-
Adjust the pH to 7.4 using HCl.
-
De-gas the buffer by sparging with nitrogen or argon gas for at least 15 minutes.
-
Add ascorbic acid to a final concentration of 0.1 mM and EDTA to a final concentration of 0.1 mM.
-
Dissolve the this compound powder directly into this stabilized buffer to the desired final concentration immediately before use.
-
Keep the solution on ice and protected from light throughout the experiment.
Visualizations
Troubleshooting Logic for this compound Degradation
The following diagram illustrates a logical workflow for troubleshooting issues related to this compound degradation.
References
Addressing variability in animal responses to (+)-Amosulalol
Welcome to the technical support center for (+)-Amosulalol. This resource is designed for researchers, scientists, and drug development professionals to address the variability in animal responses during experimentation with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, dual inhibitor of α1 and β1-adrenergic receptors.[1][2] Its antihypertensive effects are primarily attributed to the blockade of α1-adrenergic receptors, leading to vasodilation and a reduction in peripheral vascular resistance.[3][4] Simultaneously, it inhibits β1-adrenergic receptors in the heart, which reduces heart rate and myocardial contractility, thus decreasing cardiac output.[3] This dual action provides a comprehensive approach to lowering blood pressure.[4]
Q2: What are the known pharmacokinetic parameters of Amosulalol in common laboratory animals?
A2: Pharmacokinetic studies have been conducted in several species. After intravenous administration, the terminal half-life varies between species. In mice, the terminal half-life is approximately 1.1 hours.[5] Studies in rats, dogs, and monkeys show terminal half-lives of about 2.5, 2.1, and 1.8 hours, respectively, following a 1 mg/kg intravenous dose.[6] Systemic bioavailability after oral administration also differs significantly across species.[6]
Q3: Are there known differences in response to this compound between different animal species?
A3: Yes, significant inter-species variability is expected. Differences in drug metabolism, receptor sensitivity, and overall physiology can lead to varied responses.[7][8] For instance, the systemic availability of Amosulalol after oral administration is reported to be 22-31% in rats, 51-59% in dogs, and 57-66% in monkeys.[6] Such differences can significantly impact the observed therapeutic and toxicological effects.
Troubleshooting Guide
Variability in animal responses can be a significant challenge in preclinical studies. This guide addresses common issues encountered during experiments with this compound.
Issue 1: Higher than expected variability in blood pressure readings between subjects of the same group.
| Potential Cause | Troubleshooting Step |
| Genetic Variation | Ensure that all animals are from the same strain and supplier. Genetic drift can occur even within the same strain from different vendors. |
| Stress-Induced Physiological Changes | Acclimate animals to the experimental setup, including handling and measurement devices, for a sufficient period before starting the experiment. Minimize environmental stressors such as noise and light fluctuations. |
| Inconsistent Dosing | Verify the accuracy of the dose calculations and the administration technique. For oral gavage, ensure the compound is delivered directly to the stomach. For intravenous injections, confirm proper vessel cannulation. |
| Circadian Rhythm Effects | Perform experiments at the same time each day to minimize the influence of circadian variations on cardiovascular parameters. |
Issue 2: Lack of a dose-dependent hypotensive effect.
| Potential Cause | Troubleshooting Step |
| Metabolic Saturation | In mice, it has been noted that the area under the plasma concentration curve increases more than proportionally to the dose, suggesting metabolic saturation.[5] Consider that higher doses may not produce a linearly proportional effect. |
| Incorrect Route of Administration | Confirm that the chosen route of administration is appropriate for the vehicle and desired absorption profile. Oral bioavailability can be influenced by the formulation and gastrointestinal conditions.[7] |
| Compound Stability | Ensure the stability of this compound in the chosen vehicle. Prepare fresh solutions for each experiment and protect them from light and extreme temperatures if necessary. |
| Tolerance Development | With repeated dosing, tolerance can develop.[7] If the study involves chronic administration, consider incorporating washout periods or escalating dose regimens. |
Issue 3: Unexpected adverse effects or mortality.
| Potential Cause | Troubleshooting Step |
| Vehicle Toxicity | Conduct a vehicle-only control group to rule out any adverse effects caused by the solvent or excipients used in the formulation. |
| Off-Target Effects | While this compound is selective for α1 and β1 receptors, high concentrations may lead to off-target effects. Review the literature for potential secondary targets. |
| Species-Specific Sensitivity | Different species can have varying sensitivities to a compound.[7] It may be necessary to perform dose-range finding studies in the specific species and strain being used. |
| Administration-Related Injury | Improper administration techniques, such as esophageal rupture during gavage or infiltration during intravenous injection, can cause severe adverse effects. Ensure all personnel are adequately trained.[9] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Amosulalol in Different Animal Species (Intravenous Administration)
| Species | Dose (mg/kg) | Terminal Half-life (hours) | Plasma Clearance |
| Mouse | 10 | 1.1 | Not Reported |
| Rat | 1 | 2.5 | Higher than dog and monkey |
| Dog | 1 | 2.1 | Intermediate |
| Monkey | 1 | 1.8 | Lower than rat and dog |
Table 2: Systemic Bioavailability of Amosulalol (Oral Administration)
| Species | Bioavailability (%) |
| Rat | 22 - 31 |
| Dog | 51 - 59 |
| Monkey | 57 - 66 |
Source:[6]
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
-
Preparation of Dosing Solution:
-
Based on the desired dose (e.g., 3-30 mg/kg), calculate the required amount of this compound.[2]
-
Select an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose in sterile water).
-
Prepare the solution fresh on the day of the experiment. Ensure the compound is fully dissolved or forms a homogenous suspension.
-
-
Animal Preparation:
-
Fast the rats overnight (approximately 12 hours) with free access to water to ensure gastric emptying and consistent absorption.
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
-
Administration Procedure (Oral Gavage):
-
Gently restrain the rat.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of insertion.
-
Carefully insert the needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Administer the calculated volume of the dosing solution.
-
Slowly withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Intravenous Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound for the desired dose.
-
Use a sterile, isotonic vehicle suitable for intravenous injection (e.g., sterile saline).
-
Ensure the compound is completely dissolved and the solution is free of particulates. Filter sterilization is recommended.
-
-
Animal Preparation:
-
Place the mouse in a restraint device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
-
Administration Procedure (Tail Vein Injection):
-
Swab the tail with 70% ethanol.
-
Using a small gauge needle (e.g., 27-30G) attached to a syringe containing the dosing solution, carefully insert the needle into one of the lateral tail veins.
-
Successful entry into the vein is often indicated by a flash of blood in the needle hub.
-
Slowly inject the calculated volume. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Amosulalol Hydrochloride? [synapse.patsnap.com]
- 4. What is Amosulalol Hydrochloride used for? [synapse.patsnap.com]
- 5. Pharmacokinetics and metabolism of an alpha,beta-blocker, amosulalol hydrochloride, in mice: biliary excretion of carbamoyl glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of amosulalol, an alpha, beta-adrenoceptor blocker, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors Affecting Drug Response in Animals [bivatec.com]
- 8. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of (+)-Amosulalol
Technical Support Center: (+)-Amosulalol
Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C. It is crucial to keep the compound in a dry and dark environment to prevent degradation.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be stored at -20°C for long-term stability. For short-term storage (days to weeks), refrigeration at 4°C is acceptable. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What is the shelf life of this compound?
A3: When stored properly at -20°C, solid this compound has a shelf life of over 3 years. The stability of stock solutions will depend on the solvent used and the storage conditions.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO.
Q5: How is this compound shipped, and is it stable at ambient temperatures?
A5: this compound is typically shipped at ambient temperature as a non-hazardous chemical. The compound is stable for a few weeks during ordinary shipping and customs procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Color Change of Solid Compound | Exposure to light or moisture, or potential degradation. | Store the compound in a dark, dry environment. If you suspect degradation, it is advisable to perform a quality control check, such as HPLC analysis, to assess purity. |
| Precipitation in Stock Solution upon Thawing | The solution may have become supersaturated, or the solubility may have decreased at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the precipitate persists, sonication may be helpful. Always ensure the solution is clear before use in experiments. |
| Inconsistent Experimental Results | Improper storage leading to degradation, repeated freeze-thaw cycles of stock solutions, or inaccurate concentration determination. | Ensure proper storage conditions are maintained. Aliquot stock solutions to minimize freeze-thaw cycles. Re-verify the concentration of your stock solution using a spectrophotometer or by HPLC. |
| Difficulty Dissolving the Compound | Use of an inappropriate solvent or insufficient mixing. | Ensure you are using a recommended solvent, such as DMSO. Use vortexing or sonication to aid dissolution. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound is an antagonist of both α1 and β1 adrenergic receptors. Its mechanism of action involves the blockade of downstream signaling cascades initiated by these receptors.
Caption: Dual blockade of α1 (Gq-coupled) and β1 (Gs-coupled) adrenergic receptor signaling pathways by this compound.
Experimental Workflow: Receptor Binding Assay
A common application for this compound is in competitive receptor binding assays to determine its affinity for adrenergic receptors.
Caption: Workflow for a competitive radioligand binding assay to determine the binding affinity of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Quality Control of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
Set up the HPLC system with the specified conditions.
-
Inject the sample onto the column.
-
Analyze the resulting chromatogram. The purity can be determined by the area percentage of the main peak relative to the total peak area. A pure sample should exhibit a single major peak.
-
Disclaimer: This information is intended for research use only. Please refer to the specific product datasheet for the most accurate and up-to-date information.
Validation & Comparative
A Comparative Analysis of (+)-Amosulalol and (-)-Amosulalol Enantiomer Activity
For Researchers, Scientists, and Drug Development Professionals
Amosulalol, a potent antagonist of both α- and β-adrenergic receptors, exists as a racemic mixture of two enantiomers: (+)-Amosulalol and (-)-Amosulalol. As is common with chiral drugs, these stereoisomers exhibit significant differences in their pharmacological activity, a phenomenon known as stereoselectivity. This guide provides an objective comparison of the enantiomers of amosulalol, supported by experimental data, to elucidate their distinct contributions to the overall therapeutic profile of the racemic mixture. Understanding these differences is crucial for targeted drug design and development.
Pharmacodynamic Profile: A Tale of Two Isomers
The differential activity of the amosulalol enantiomers is most pronounced at their target adrenergic receptors. Experimental evidence consistently demonstrates that the α- and β-adrenoceptor subtypes have distinct stereochemical requirements.
Key Findings:
-
α1-Adrenergic Receptor Activity: The (+)-enantiomer of amosulalol is the primary contributor to the α1-adrenoceptor blockade.[1] In contrast, the (-)-enantiomer displays significantly weaker antagonist activity at this receptor.
-
β-Adrenergic Receptor Activity: Conversely, the (-)-enantiomer is substantially more potent in blocking β-adrenergic receptors (both β1 and β2) than the (+)-enantiomer.[1]
-
Receptor Selectivity: Both enantiomers exhibit selectivity for α1-adrenoceptors over α2-adrenoceptors by approximately two orders of magnitude.[1] They are, however, non-selective β-adrenoceptor antagonists.[1]
The racemic mixture of amosulalol, therefore, owes its combined α- and β-blocking properties to the complementary activities of its constituent enantiomers. The hypotensive effects of amosulalol are largely attributed to the α1-blocking action of the (+)-isomer, which leads to vasodilation.[2][3] The β-blocking activity of the (-)-isomer, on the other hand, is responsible for the reduction in heart rate and the suppression of reflex tachycardia that can occur with vasodilation.[2]
Quantitative Comparison of Enantiomer Activity
The following tables summarize the quantitative data on the antagonist potency of this compound and (-)-Amosulalol at various adrenergic receptors, as determined by in vitro functional assays and radioligand binding studies.
Table 1: In Vitro Antagonist Potency (pA2 Values)
| Enantiomer | α1-Adrenoceptor | β1-Adrenoceptor | β2-Adrenoceptor |
| This compound | 8.3 | 6.5 | 6.3 |
| (-)-Amosulalol | 7.1 | 8.2 | 8.0 |
Data sourced from in vitro experiments on isolated rat anococcygeus muscle (α1), guinea-pig right atria (β1), and trachea (β2).
Table 2: Receptor Binding Affinity (pKi Values)
| Enantiomer | α1-Adrenoceptor | α2-Adrenoceptor | β1-Adrenoceptor | β2-Adrenoceptor |
| This compound | 8.1 | 5.9 | 6.4 | 6.2 |
| (-)-Amosulalol | 7.0 | 5.8 | 8.1 | 7.9 |
Data obtained from radioligand binding experiments using rat brain membrane.[1]
Table 3: In Vivo Adrenoceptor Antagonist Potency (DR2 Values)
| Enantiomer | α1-Adrenoceptor (Vasopressor effect of phenylephrine) | β1-Adrenoceptor (Chronotropic effect of isoproterenol) |
| This compound | 30 µg/kg, i.v. | 6460 µg/kg, i.v. |
| (-)-Amosulalol | 324 µg/kg, i.v. | 107 µg/kg, i.v. |
Data from studies in normotensive pithed rats.[2]
Experimental Protocols
The data presented above were generated using established and validated experimental methodologies.
1. In Vitro Functional Assays (pA2 Determination):
-
α1-Adrenoceptor Antagonism: The antagonist potency at α1-adrenoceptors was determined using isolated rat anococcygeus muscle preparations. The tissue was mounted in an organ bath and cumulative concentration-response curves to the α1-agonist phenylephrine were obtained in the absence and presence of increasing concentrations of the amosulalol enantiomers. The pA2 values were calculated using Schild plot analysis.
-
β1-Adrenoceptor Antagonism: Spontaneously beating right atria from guinea pigs were used to assess β1-adrenoceptor blockade. The positive chronotropic responses to the β-agonist isoprenaline were recorded before and after the addition of the test compounds. pA2 values were determined from the resulting concentration-response curves.
-
β2-Adrenoceptor Antagonism: Guinea-pig tracheal spiral strips were pre-contracted with carbachol. The relaxant effects of isoprenaline were then measured in the presence and absence of the amosulalol enantiomers to determine their β2-antagonist potency via Schild plot analysis.
2. Radioligand Binding Assays (pKi Determination):
-
Membrane Preparation: Crude membrane fractions were prepared from rat brains.
-
Binding Assays:
-
α1-Adrenoceptors: [3H]-Prazosin was used as the radioligand.
-
α2-Adrenoceptors: [3H]-Clonidine was used as the radioligand.
-
β1 and β2-Adrenoceptors: [125I]-Iodocyanopindolol was used as the radioligand.
-
-
Procedure: The membrane preparations were incubated with the respective radioligand and varying concentrations of the unlabeled amosulalol enantiomers. Non-specific binding was determined in the presence of an excess of an appropriate unlabeled antagonist. The radioactivity of the bound ligand was measured, and the inhibition constants (Ki) were calculated from the IC50 values using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
3. In Vivo Studies in Pithed Rats (DR2 Determination):
-
Animal Model: Normotensive rats were used. The animals were pithed to eliminate central nervous system influences on the cardiovascular system.
-
α1-Adrenoceptor Blockade: The pressor responses to the α1-agonist phenylephrine were measured before and after intravenous administration of the amosulalol enantiomers. The dose of the antagonist that required a two-fold increase in the agonist dose to produce the same response (DR2) was determined.
-
β1-Adrenoceptor Blockade: The positive chronotropic (heart rate) responses to the β-agonist isoproterenol were recorded. The DR2 values were calculated in a similar manner to the α1-blockade experiments.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways affected by the amosulalol enantiomers and the experimental workflow for determining their in vitro potency.
Conclusion
The pharmacological actions of racemic amosulalol are a composite of the distinct and complementary activities of its (+)- and (-)-enantiomers. The (+)-isomer is primarily responsible for the α1-adrenoceptor blockade, leading to vasodilation, while the (-)-isomer is the more potent β-adrenoceptor antagonist, controlling heart rate and contractility. This stereoselective activity highlights the importance of considering the pharmacology of individual enantiomers in drug development and clinical application. A thorough understanding of these differences allows for a more nuanced approach to therapy and the potential for developing more targeted and effective cardiovascular agents.
References
- 1. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hemodynamic and endocrine changes associated with hypotensive action of amosulalol in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (+)-Amosulalol and Other Alpha-Blockers: A Guide for Researchers
This guide provides a comprehensive comparative analysis of (+)-Amosulalol and other prominent alpha-adrenergic receptor antagonists (alpha-blockers). It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological properties, supported by experimental data and methodologies.
Introduction to this compound and Alpha-Blockers
This compound is the active enantiomer of Amosulalol, a compound that exhibits a dual mechanism of action by blocking both alpha-1 (α1) and beta-1 (β1) adrenergic receptors. Its antihypertensive effects are primarily attributed to the blockade of α1-adrenergic receptors, leading to vasodilation, while its β1-blocking activity helps in mitigating the reflex tachycardia that can occur with isolated alpha-blockade.
Alpha-blockers are a class of drugs that prevent the stimulation of alpha-adrenergic receptors by catecholamines like norepinephrine and epinephrine. They are widely used in the management of hypertension and benign prostatic hyperplasia (BPH). This guide will focus on the comparison of this compound with other selective and non-selective alpha-1 blockers, including prazosin, terazosin, doxazosin, tamsulosin, and silodosin.
Comparative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinities and functional antagonist potencies of this compound and other alpha-blockers. It is important to note that the data presented here are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Comparative Antagonist Potency (pA2 values) at Alpha-1 and Beta-1 Adrenergic Receptors
| Drug | Receptor Subtype | pA2 Value | Tissue/System | Reference |
| Amosulalol | α1 | 8.6 | Rat Aorta | [1] |
| β1 | 7.5 | Rat Right Ventricle | [1] | |
| β1 | 8.1 | Rat Right Ventricle | [1] | |
| Prazosin | α1 | - | Human Prostate | [1] |
| (-)-Tamsulosin | α1 | ~9.8 (approx.) | Human Prostate | [1] |
| (+)-Tamsulosin | α1 | 30-fold weaker than (-) | Human Prostate | [1] |
| Doxazosin | α1 | - | Anaesthetized Dog | [1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Comparative Binding Affinities (pKi values) at Cloned Human Alpha-1 Adrenergic Receptor Subtypes
| Drug | α1A-Adrenoceptor (pKi) | α1B-Adrenoceptor (pKi) | α1D-Adrenoceptor (pKi) | Reference |
| Prazosin | High Affinity (non-selective) | High Affinity (non-selective) | High Affinity (non-selective) | [1] |
| Doxazosin | High Affinity (non-selective) | High Affinity (non-selective) | High Affinity (non-selective) | [1] |
| Alfuzosin | High Affinity (non-selective) | High Affinity (non-selective) | High Affinity (non-selective) | [1] |
| (-)-Tamsulosin | Selective | - | Selective | [1] |
| RS 17053 | 8.6 (Selective) | 7.3 | 7.1 | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), which represents the affinity of a drug for a receptor.
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
This protocol is a generalized procedure for determining the binding affinity of a compound to adrenergic receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the target adrenergic receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a final volume of 250 µL:
-
150 µL of the prepared membrane suspension (containing 3-120 µg of protein).
-
50 µL of the unlabeled test compound at various concentrations (for competition assays) or buffer (for saturation assays).
-
50 µL of a specific radioligand (e.g., [3H]Prazosin for α1 receptors, [3H]CGP-12177 for β receptors) at a fixed concentration.
-
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Separation and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation assays, the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the specific binding data.
-
For competition assays, the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Determination of pA2 Values using Schild Plot Analysis
This functional assay measures the potency of a competitive antagonist.
1. Tissue Preparation:
-
An isolated tissue preparation containing the target receptor is used (e.g., rat aorta for α1, rat right ventricle for β1).
-
The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
The tissue is allowed to equilibrate under a resting tension.
2. Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve to a suitable agonist (e.g., phenylephrine for α1, isoprenaline for β1) is constructed by adding increasing concentrations of the agonist to the organ bath and recording the response (e.g., contraction or relaxation).
3. Antagonist Incubation:
-
The tissue is washed to remove the agonist.
-
A specific concentration of the antagonist is added to the organ bath and allowed to incubate for a predetermined time to reach equilibrium.
4. Second Agonist Concentration-Response Curve:
-
In the continued presence of the antagonist, a second cumulative concentration-response curve to the same agonist is constructed.
-
This procedure is repeated with at least three different concentrations of the antagonist.
5. Data Analysis (Schild Plot):
-
The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
For a competitive antagonist, the plot should be a straight line with a slope not significantly different from unity.
-
The pA2 value is the intercept of the regression line with the x-axis.
Signaling Pathways
Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction.
References
A Comparative Analysis of the Efficacy of (+)-Amosulalol, Carvedilol, and Labetalol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological efficacy of three adrenoceptor antagonists: (+)-Amosulalol, Carvedilol, and Labetalol. All three agents exhibit a dual mechanism of action, blocking both α- and β-adrenergic receptors, which contributes to their clinical utility in managing cardiovascular diseases, particularly hypertension. This document summarizes key experimental data on their receptor binding affinities and functional potencies, details the experimental methodologies used for their evaluation, and illustrates the relevant signaling pathways.
Quantitative Comparison of Receptor Antagonism
The efficacy of this compound, Carvedilol, and Labetalol is primarily determined by their affinity for and antagonism of α1, β1, and β2 adrenoceptors. The following tables summarize the available quantitative data from various in vitro studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, tissues, and radioligands used.
Table 1: Adrenoceptor Binding Affinities (Ki/KD in nM)
| Drug | α1-Adrenoceptor | β1-Adrenoceptor | β2-Adrenoceptor | Selectivity (β1 vs. β2) | Selectivity (β1 vs. α1) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Carvedilol | ~28.9 | ~4-5[1] | ~35-45 | Mild β1 selectivity (6- to 39-fold)[1] | ~1.7-fold more potent at β1[1] |
| Labetalol | ~10-100 times less potent than phentolamine[2] | ~5-10 times less potent than propranolol[2] | Similar to β1 | Non-selective | ~10-fold higher affinity for β- than α-adrenoceptors[2] |
Note: Ki (inhibitor constant) and KD (dissociation constant) are measures of binding affinity; a lower value indicates higher affinity. Data presented is compiled from multiple sources and may not be directly comparable.
Table 2: Functional Antagonist Potencies (pA2)
| Drug | α1-Adrenoceptor (vs. Phenylephrine) | β1-Adrenoceptor (vs. Isoprenaline) | β2-Adrenoceptor |
| This compound | 8.6 (Rat Aorta)[3] | 7.5 - 8.1 (Rat Right Ventricle)[3] | Data Not Available |
| Carvedilol | Data Not Available | 9.02 (Human Right Atrium)[4] | 10.13 (Human Right Atrium)[4] |
| Labetalol | Data Not Available | Data Not Available | Data Not Available |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
The quantitative data presented above are typically derived from the following key experimental assays:
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki or KD) of a drug for a specific receptor subtype.
General Methodology:
-
Membrane Preparation: Tissues or cells expressing the target adrenoceptor (α1, β1, or β2) are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Incubation: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-CGP 12177 for β1/β2) at a fixed concentration.
-
Competition: Increasing concentrations of the unlabeled test drug (this compound, Carvedilol, or Labetalol) are added to compete with the radioligand for binding to the receptor.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Antagonism Assays (Schild Analysis)
Objective: To determine the functional potency (pA2) of an antagonist in a physiological system.
General Methodology:
-
Tissue Preparation: An isolated tissue preparation containing the target receptor is mounted in an organ bath. For example, a rat aortic strip for α1-adrenoceptor studies or a guinea pig atrial preparation for β1-adrenoceptor studies.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a specific agonist (e.g., phenylephrine for α1, isoprenaline for β1/β2) is established to determine the baseline response.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (this compound, Carvedilol, or Labetalol) for a predetermined equilibration period.
-
Shifted Agonist Curve: A second agonist concentration-response curve is generated in the presence of the antagonist.
-
Dose Ratio Calculation: The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated.
-
Schild Plot: Steps 3-5 are repeated with several different concentrations of the antagonist. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression of this plot provides the pA2 value.[5][6][7]
Second Messenger Assays
Objective: To investigate the downstream signaling effects of receptor blockade.
-
Adenylyl Cyclase (AC) Activity Assay (for β-adrenoceptors):
-
Cell Culture and Stimulation: Cells expressing β1 or β2-adrenoceptors are incubated with a β-agonist (e.g., isoprenaline) in the presence and absence of the antagonist.
-
cAMP Measurement: The intracellular concentration of cyclic AMP (cAMP), the second messenger produced upon β-adrenoceptor activation, is measured using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[8][9]
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in cAMP is quantified.
-
-
Intracellular Calcium ([Ca2+]i) Mobilization Assay (for α1-adrenoceptors):
-
Cell Loading: Cells expressing α1-adrenoceptors are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The cells are stimulated with an α1-agonist (e.g., phenylephrine) in the presence and absence of the antagonist.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the indicator dye using a fluorometer or a fluorescence microscope.
-
Data Analysis: The antagonist's ability to block the agonist-induced rise in intracellular calcium is determined.[10][11]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described.
References
- 1. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccjm.org [ccjm.org]
- 3. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carvedilol blocks beta2- more than beta1-adrenoceptors in human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schild equation - Wikipedia [en.wikipedia.org]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A bifunctional Gαi/Gαs modulatory peptide that attenuates adenylyl cyclase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of adenylate cyclase by beta-adrenergic receptors: investigation of rate limiting steps by simultaneous assay of high affinity agonist binding and GDP release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bu.edu [bu.edu]
A Head-to-Head Comparison of the Hemodynamic Effects of (+)-Amosulalol and Propranolol
A detailed analysis for researchers and drug development professionals on the differing cardiovascular impacts of these two adrenoceptor antagonists.
This guide provides a comprehensive comparison of the hemodynamic effects of (+)-Amosulalol and the widely-used beta-blocker, propranolol. By examining their distinct mechanisms of action and presenting supporting experimental data, this document aims to offer valuable insights for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference in the hemodynamic profiles of this compound and propranolol lies in their interaction with the adrenergic nervous system. Propranolol is a non-selective β-adrenoceptor antagonist, meaning it blocks both β1 and β2 receptors. This blockade leads to a decrease in heart rate, myocardial contractility, and cardiac output.
In contrast, this compound is a dual inhibitor, targeting both α1 and β1-adrenergic receptors. The blockade of β1-receptors mirrors the cardiac effects of propranolol. However, the additional α1-adrenoceptor antagonism induces vasodilation, leading to a reduction in peripheral vascular resistance. This dual action aims to provide a more comprehensive approach to blood pressure control.
Quantitative Comparison of Hemodynamic Effects
A pivotal study conducted by Honda K, et al. (1985) in conscious rats provides a direct comparison of the autonomic and antihypertensive activities of oral amosulalol and propranolol. The following table summarizes the key quantitative findings from this research.
| Parameter | This compound | Propranolol | Key Findings |
| β1-Adrenoceptor Potency | More Potent | Less Potent | Amosulalol was found to be approximately 2 times more potent than propranolol at β1-adrenoceptors.[1] |
| Immediate Hypotensive Effect | Present | Absent | A single oral administration of amosulalol (3-30 mg/kg) acutely lowered systolic blood pressure. Propranolol did not produce such an immediate hypotensive effect.[1] |
| Effect on Heart Rate | No Increase | - | Amosulalol did not cause an increase in heart rate, a reflex tachycardia that can be associated with vasodilation.[1] |
Experimental Protocols
The comparative data presented above was obtained through a series of robust experimental protocols as described by Honda K, et al. (1985).
Assessment of α1 and β1-Adrenoceptor Blocking Activity:
-
Animal Model: Male Wistar rats were used. The rats were pithed to eliminate central nervous system influences.
-
Procedure:
-
The pressor response to the α1-agonist phenylephrine was measured to assess α1-adrenoceptor blockade.
-
The positive chronotropic response to the β-agonist isoproterenol was measured to assess β1-adrenoceptor blockade.
-
This compound and propranolol were administered orally.
-
-
Data Analysis: The dose required to produce a 10-fold shift in the agonist dose-response curve (DR10) was calculated to determine the potency of the antagonists.
Assessment of Antihypertensive Activity:
-
Animal Models: Spontaneously hypertensive rats (SHR), renal hypertensive rats, and DOCA/salt hypertensive rats were used.
-
Procedure:
-
Systolic blood pressure and heart rate were measured in conscious, unrestrained rats using a tail-cuff method.
-
A single oral dose of this compound or propranolol was administered.
-
Measurements were taken before and at various time points after drug administration.
-
-
Data Analysis: The magnitude and duration of the changes in blood pressure and heart rate were compared between the two drugs.
Conclusion
The available experimental data indicates that this compound and propranolol possess distinct hemodynamic profiles. While both drugs exert a negative chronotropic and inotropic effect through β1-adrenoceptor blockade, with amosulalol demonstrating greater potency in this regard, the key differentiator is the α1-blocking activity of amosulalol. This dual mechanism of action results in an immediate and sustained antihypertensive effect without the reflex tachycardia that can sometimes accompany pure vasodilators. In contrast, propranolol's antihypertensive effect is not immediate. These findings suggest that this compound may offer a different therapeutic approach to the management of hypertension compared to traditional non-selective beta-blockers like propranolol. Further clinical studies in human subjects are necessary to fully elucidate the comparative hemodynamic effects and therapeutic potential of these two agents.
References
In Vivo Validation of (+)-Amosulalol's Antihypertensive Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive properties of (+)-Amosulalol with other adrenergic receptor antagonists, supported by experimental data. The focus is on the in vivo validation of its therapeutic potential, highlighting its stereoselective mechanism of action.
Executive Summary
This compound is the dextrorotatory enantiomer of the antihypertensive agent amosulalol. Experimental evidence demonstrates a clear stereoselectivity in its pharmacological action. This compound is a significantly more potent α1-adrenergic receptor antagonist compared to its levorotatory counterpart, (-)-amosulalol, while exhibiting substantially weaker β1-adrenergic receptor blocking activity.[1][2] This profile suggests that the antihypertensive effects of racemic amosulalol are predominantly driven by the α1-blocking activity of the (+)-enantiomer, leading to vasodilation and a reduction in peripheral resistance.[3]
Comparative Analysis of Adrenergic Receptor Antagonism
The antihypertensive efficacy of amosulalol and its enantiomers is determined by their affinity for α- and β-adrenergic receptors. The following tables summarize the available quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Antagonist Potency of Amosulalol Enantiomers at Adrenergic Receptors
| Compound | α1-Adrenoceptor Antagonism (pA2) | β1-Adrenoceptor Antagonism (pA2) | β2-Adrenoceptor Antagonism (pA2) |
| This compound | Potent (14x > (-)-isomer) [2] | Weak (50x < (-)-isomer)[2] | Weak |
| (-)-Amosulalol | Weak | Potent | Potent |
| Racemic Amosulalol | Moderate | Moderate | Moderate |
pA2 values are a measure of antagonist potency; a higher value indicates greater potency.
Table 2: In Vivo Relative Potency of Amosulalol Enantiomers in Anesthetized Rats
| Compound | α1-Adrenoceptor Blocking Potency | β1-Adrenoceptor Blocking Potency |
| This compound | ~10-fold more potent than (-)-isomer [1] | Less potent than (-)-isomer[1] |
| (-)-Amosulalol | Less potent than (+)-isomer[1] | More potent than (+)-isomer[1] |
Table 3: In Vivo Antihypertensive Effects of Racemic Amosulalol and Comparators in Conscious Spontaneously Hypertensive Rats (SHR)
| Compound | Dose Range (mg/kg, p.o.) | Maximum Systolic Blood Pressure Reduction | Heart Rate Change | Relative Potency (vs. Prazosin for α1) | Relative Potency (vs. Labetalol for α1) |
| Racemic Amosulalol | 3-30 | Dose-dependent decrease | No significant increase | ~50x less potent[4] | ~3x more potent[4] |
| Prazosin | Not specified | Not specified | Tachycardia | - | - |
| Labetalol | Not specified | Not specified | No significant increase | ~12x less potent than Amosulalol[4] | - |
| Propranolol | Not specified | No immediate hypotensive effect | Not specified | - | - |
Signaling Pathways and Mechanism of Action
The antihypertensive effect of this compound is primarily mediated through the blockade of α1-adrenergic receptors on vascular smooth muscle cells. This prevents norepinephrine from binding and initiating the signaling cascade that leads to vasoconstriction.
Caption: Signaling pathway of α1-adrenergic receptor leading to vasoconstriction and its blockade by this compound.
Experimental Protocols
The in vivo validation of antihypertensive agents typically involves the use of animal models of hypertension, most commonly the Spontaneously Hypertensive Rat (SHR).
1. Animal Model:
-
Strain: Spontaneously Hypertensive Rats (SHR) are a widely accepted model for human essential hypertension.[5]
-
Age: Experiments are often initiated in adult rats (12-16 weeks old) with established hypertension.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
2. Drug Administration:
-
Route: For oral administration, drugs are typically dissolved or suspended in a vehicle (e.g., saline, carboxymethyl cellulose) and administered via oral gavage.
-
Dosing: A range of doses is used to establish a dose-response relationship for the antihypertensive effect.
3. Blood Pressure Measurement:
-
Method: Both non-invasive (tail-cuff plethysmography) and invasive (telemetry or direct arterial cannulation) methods are used. Invasive methods are considered the gold standard for continuous and accurate blood pressure monitoring.
-
Procedure (Invasive):
-
Rats are anesthetized.
-
A catheter is surgically implanted into the carotid or femoral artery and exteriorized.
-
The catheter is connected to a pressure transducer for continuous recording of blood pressure and heart rate in conscious, freely moving animals.
-
A recovery period of 24-48 hours is allowed post-surgery before the experiment.
-
4. Experimental Workflow:
Caption: General experimental workflow for in vivo antihypertensive studies in SHR.
Conclusion
References
- 1. New sulfamoylphenethylamines, potent alpha 1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic and endocrine changes associated with hypotensive action of amosulalol in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autonomic and Antihypertensive Activity of Oral Amosulalol (YM-09538), a Combined α- and β-Adrenoceptor Blocking Agent in Conscious Rats [jstage.jst.go.jp]
- 5. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling (+)-Amosulalol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of (+)-Amosulalol, a potent α1/β1-adrenergic receptor inhibitor. By adhering to these procedural steps, you can minimize risk and ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is critical to prevent skin and eye irritation, allergic reactions, and accidental exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double gloving is recommended. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. |
| Body Protection | Protective Gown | Disposable, long-sleeved gown with a solid front and tight-fitting cuffs. Gowns should be changed every two to three hours or immediately after a spill. |
| Coveralls ("Bunny Suit") | For complete body protection, especially during large-scale handling or spill cleanup. Should include integrated shoe covers and a hood.[4] | |
| Eye & Face Protection | Safety Goggles | Provide a seal around the eyes to protect against splashes. Standard eyeglasses are not sufficient.[4] |
| Face Shield | To be used in conjunction with goggles for full facial protection, especially when there is a risk of splashes. | |
| Respiratory Protection | Surgical N-95 Respirator | Recommended to provide both respiratory and splash protection, especially when handling powders or creating aerosols.[5] |
Standard Operating Procedures for Handling this compound
A systematic workflow is crucial for minimizing exposure and ensuring a safe handling process from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
